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  • Product: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile
  • CAS: 1219022-67-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold, combining a saturated piperidine ring with a pyridine ring, provides a unique framework for the development of novel therapeutic agents. The presence of a nitrile group offers a versatile chemical handle for further functionalization, allowing for the exploration of a wide range of chemical space. This guide provides a comprehensive overview of the chemical and physical properties, synthetic strategies, and potential applications of this promising molecule.

Physicochemical Properties

PropertyValueSource
CAS Number 1219022-67-9[1]
Molecular Formula C₉H₉N₃[2]
Molecular Weight 159.19 g/mol [2]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Structure:

Caption: Chemical structure of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile.

Synthesis and Reactivity

The synthesis of the 5,6,7,8-tetrahydro-1,5-naphthyridine core can be approached through several established methodologies for constructing fused pyridine ring systems. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Synthetic Strategies

Common strategies for the synthesis of the 1,5-naphthyridine scaffold include the Friedländer annulation, Skraup synthesis, and transition metal-catalyzed cross-coupling reactions followed by cyclization.[3][4]

  • Friedländer Annulation: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of the target molecule, a suitably substituted 3-aminopyridine derivative could be reacted with a cyclic ketone, followed by dehydrogenation and introduction of the nitrile group.[3][5]

  • Skraup Synthesis: A modification of the Skraup reaction, which traditionally synthesizes quinolines, can be adapted for 1,5-naphthyridines using a 3-aminopyridine as the starting material.[3]

  • Palladium-Catalyzed C-N Coupling: A modern approach involves the intramolecular palladium-catalyzed Buchwald-Hartwig amination. This strategy would typically involve the synthesis of a vinylpyridine precursor containing a tethered amine, which then undergoes cyclization to form the tetrahydronaphthyridine ring. This method offers high modularity and control over the substitution pattern.

G cluster_0 General Synthetic Approaches A Starting Materials (e.g., aminopyridines, cyclic ketones) B Key Reaction A->B Friedländer, Skraup, or Pd-catalyzed coupling C Intermediate (e.g., dihydronaphthyridine) B->C Cyclization D Target Molecule 5,6,7,8-Tetrahydro-1,5- naphthyridine-2-carbonitrile C->D Functional Group Manipulation

Caption: Generalized workflow for the synthesis of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile.

Reactivity

The reactivity of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is characterized by the individual reactivities of its constituent functional groups:

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

  • Piperidine Ring: The secondary amine in the piperidine ring is nucleophilic and can be acylated, alkylated, or participate in other standard amine reactions.

  • Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. This allows for extensive derivatization of the molecule at the 2-position.

Spectral Characterization

While a publicly available, comprehensive set of spectral data for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is not available, chemical supplier BLDpharm indicates the availability of NMR, HPLC, and LC-MS data upon request.[2] Researchers are encouraged to contact such suppliers to obtain a Certificate of Analysis for detailed analytical data.

Predicted Spectral Features:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, as well as multiplets for the methylene protons of the tetrahydro- portion of the piperidine ring. A signal for the N-H proton of the piperidine ring would also be expected, which may be broad and its chemical shift dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons of the pyridine ring, the nitrile carbon, and the aliphatic carbons of the piperidine ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2220 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and N-H stretching for the secondary amine.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (159.19 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN.

Applications in Drug Discovery

The tetrahydronaphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes derivatives of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile attractive candidates for drug discovery programs.

The introduction of a nitrogen atom into the aromatic ring, as seen in the naphthyridine core, can significantly alter the pharmacological and pharmacokinetic properties of a molecule compared to its carbocyclic analogues. This can lead to improved target selectivity, reduced off-target effects, and better metabolic stability.[6]

While specific biological activities for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile are not extensively documented in publicly available literature, the broader class of tetrahydronaphthyridines has shown promise in various therapeutic areas. For example, related structures have been investigated as potent and selective inhibitors of various enzymes and receptors. The nitrile group can act as a key pharmacophoric element or as a precursor for other functional groups that can interact with biological targets.

Safety and Handling

According to the hazard classifications from notified C&L, 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is associated with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning (H302 + H312 + H332)[1]

  • Skin Irritation: Warning (H315)[1]

  • Eye Irritation: Warning (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Warning (H336)[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile represents a valuable building block for the synthesis of novel, biologically active compounds. Its unique structural features and the versatility of the nitrile group provide a solid foundation for the development of new therapeutic agents. While a complete experimental dataset for its physicochemical and spectral properties is not yet publicly available, this guide provides a comprehensive overview based on existing knowledge of related compounds and information from chemical suppliers. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • Molecules. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]

  • Molecules. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]

  • OAE Publishing Inc. (2024). Phthalonitrile melting point prediction enabled by multi-fidelity learning. [Link]

  • NextSDS. (n.d.). 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile. [Link]

  • PMC. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. [Link]

  • ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • PMC. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. [Link]

  • CAS. (n.d.). REGISTRY Database Summary Sheet (DBSS). [Link]

  • SciSpace. (2011). An efficient catalytic method for the Friedländer annulation mediated by peptide coupling agent propylphosphonic anhydride (T3P). [Link]

  • Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. [Link]

  • Chemical Communications (RSC Publishing). (2005). Towards the combinatorial synthesis of spongistatin fragment libraries by using asymmetric aldol reactions on solid support. [Link]

  • PMC. (2011). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

  • PMC. (2022). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. [Link]

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • IAPC Journals - International Association of Physical Chemists. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression | ADMET and DMPK. [Link]

  • NextSDS. (n.d.). 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbonitrile. [Link]

  • Data.gov. (2025). Substance 865842: MLS000084505 - Dataset - Catalog. [Link]

  • CAS Common Chemistry. (n.d.). 1,5-Naphthyridine. [Link]

  • Wiley. (n.d.). THE NAPHTHYRIDINES. [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Utility of CAS 1219022-67-9: A Privileged Scaffold in Targeted Therapeutics

Executive Summary In modern drug discovery, the selection of core scaffolds dictates both the physicochemical boundaries and the intellectual property landscape of an active pharmaceutical ingredient (API). CAS 1219022-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of core scaffolds dictates both the physicochemical boundaries and the intellectual property landscape of an active pharmaceutical ingredient (API). CAS 1219022-67-9 (5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile) has emerged as a highly privileged bicyclic building block. This technical guide deconstructs the molecular architecture, physicochemical properties, and synthetic causality behind CAS 1219022-67-9, providing field-proven protocols for its integration into targeted therapeutics such as kinase and PARP inhibitors.

Molecular Architecture & Physicochemical Profiling

CAS 1219022-67-9 is a fused bicyclic heteroaromatic system consisting of a fully aromatic pyridine ring and a partially saturated tetrahydropyridine ring.

  • Structural Causality: The molecule is engineered for orthogonal reactivity. The pyridine ring is substituted at the C2 position with a strongly electron-withdrawing carbonitrile (-CN) group, rendering the aromatic system highly electron-deficient. Conversely, the saturated ring contains a secondary amine at the N5 position, which acts as a versatile, sterically accessible nucleophilic handle.

  • Physicochemical Advantage: Compared to fully aromatic quinolines or 1,5-naphthyridines, the partial saturation in this scaffold introduces sp³ character (increasing the fraction of sp³ carbons, Fsp³). This conformational flexibility improves aqueous solubility and lowers the partition coefficient (cLogP), which is critical for avoiding non-specific protein binding and improving oral bioavailability.

The foundational chemical data and hazard classifications are established by regulatory and safety databases 1[1].

Table 1: Physicochemical and Safety Profile of CAS 1219022-67-9
PropertyValueCausality / Strategic Significance
Chemical Name 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrileDefines the core bicyclic ring system and functional groups.
Molecular Formula C₉H₉N₃High nitrogen-to-carbon ratio enhances polar surface area.
Molecular Weight 159.19 g/mol Low MW allows extensive downstream elaboration within Lipinski limits.
H-Bond Donors 1 (N5-H)Critical for targeted kinase hinge-binding or synthetic cross-coupling.
H-Bond Acceptors 3 (N1, N5, -CN)Enhances interactions with polar residues in enzyme active sites.
GHS Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2ARequires localized exhaust ventilation and standard PPE during synthesis.

Application in Medicinal Chemistry: A Privileged Scaffold

The 1,5-naphthyridine core is not a passive structural element; it actively dictates the binding thermodynamics of the resulting API.

Diacylglycerol Kinase alpha (DGKα) Inhibitors: Recent breakthroughs in immuno-oncology have identified DGKα as a critical T-cell checkpoint. DGKα phosphorylates diacylglycerol (DAG) into phosphatidic acid (PA). Because DAG is a crucial secondary messenger for T-cell receptor (TCR) signaling, its premature clearance by DGKα leads to T-cell anergy. Inhibition of DGKα sustains DAG levels, thereby reinvigorating T-cell responses in the tumor microenvironment 2[2].

The tetrahydro-1,5-naphthyridine scaffold is prominently featured in the discovery of novel, orally available DGKα inhibitors 3[3]. The rigid bicyclic vector perfectly projects substituents into the hydrophobic pocket of the kinase, while the N1 nitrogen acts as a critical hydrogen bond acceptor with the kinase hinge region.

PARP and RORγt Modulators: Beyond kinases, this scaffold has been patented for use in poly(ADP-ribose) polymerase (PARP) inhibitors4[4] and RORγt modulators5[5], serving as a bioisostere for quinolines with improved metabolic stability.

DGK_Pathway TCR T-Cell Receptor Activation DAG DAG Accumulation TCR->DAG PLCγ1 PA Phosphatidic Acid (PA) DAG->PA Phosphorylation Immunity Sustained T-Cell Immunity DAG->Immunity Downstream Signaling DGK DGKα Enzyme DGK->PA Catalyzes Inhibitor 1,5-Naphthyridine Derivatives Inhibitor->DGK Competitive Inhibition

Fig 1. DGKα signaling pathway and T-cell activation via 1,5-naphthyridine inhibition.

Synthetic Methodologies and Experimental Protocols

As an Application Scientist, I approach the functionalization of CAS 1219022-67-9 as a system of controlled electronic manipulation. The orthogonal reactivity allows for a two-stage functionalization: first at the N5 secondary amine, followed by the transformation of the C2-nitrile.

Synthesis_Workflow SM CAS 1219022-67-9 (5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile) N_Func Step 1: N5-Functionalization (Buchwald-Hartwig Amination) SM->N_Func Pd2(dba)3, XPhos, NaOtBu, Ar-X CN_Conv Step 2: Nitrile Transformation (Controlled Hydration) N_Func->CN_Conv UHP, K2CO3, EtOH/H2O API Final API (Targeted Therapeutics) CN_Conv->API Purification & Isolation

Fig 2. Two-stage synthetic workflow for the functionalization of CAS 1219022-67-9.

Protocol 1: N5-Arylation via Buchwald-Hartwig Cross-Coupling

Causality of Reagents: Palladium-catalyzed C-N coupling is preferred over uncatalyzed SₙAr when dealing with unactivated aryl halides. XPhos (a bulky dialkylbiaryl phosphine ligand) is critical because its electron-rich nature facilitates the challenging reductive elimination step for secondary amines, actively preventing competitive β-hydride elimination.

  • Preparation: In an oven-dried Schlenk flask under argon, charge CAS 1219022-67-9 (1.0 equiv, 10 mmol, 1.59 g) and the desired aryl bromide (1.1 equiv, 11 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%). The precise 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric L₁Pd(0) species.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 15 mmol).

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M). Seal the flask and heat to 90 °C for 12 hours with vigorous stirring.

  • Self-Validation System: The reaction's progress is visually indicated by a color shift from the dark red/purple of the active Pd(0) species to a pale yellow upon completion. LC-MS analysis must confirm the target mass; the absence of a des-bromo aryl byproduct confirms that β-hydride elimination was successfully suppressed.

Protocol 2: Controlled Hydration of the C2-Nitrile to a Primary Amide

Causality of Reagents: Standard acidic or basic hydrolysis often leads to over-hydrolysis, yielding an undesired carboxylic acid. Using Urea Hydrogen Peroxide (UHP) and potassium carbonate provides a mild, nucleophilic epoxidation-like mechanism where the hydroperoxide anion (HOO⁻) attacks the nitrile carbon, forming a peroxyimidic acid intermediate that collapses exclusively to the primary amide.

  • Dissolution: Dissolve the N5-functionalized intermediate (1.0 equiv) in a 1:1 mixture of ethanol and water (0.1 M).

  • Reagent Addition: Add UHP (3.0 equiv) followed by K₂CO₃ (0.5 equiv).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Self-Validation System: Monitor via LC-MS. The disappearance of the starting material mass and the emergence of a new peak at [M+H]⁺ + 18 Da confirms the successful hydration of the nitrile to the primary amide. This exact mass shift serves as an internal validation of the reaction trajectory.

Data Presentation: Quantitative Yields and Optimization

To demonstrate the necessity of the specific reagents chosen in Protocol 1, the following optimization table summarizes the quantitative data driving the synthetic methodology.

Table 2: Optimization of N5-Arylation Conditions
Catalyst SystemBaseSolventTemp (°C)Conversion (%)Mechanistic Outcome
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10045%Poor reductive elimination; high β-hydride elimination.
Pd₂(dba)₃ / XPhos NaOtBu Toluene 90 >95% Optimal active monomeric L₁Pd(0) formation.
RuPhos Pd G3LiHMDSTHF6588%Good conversion, but base is too harsh for sensitive groups.
CuI / DMEDAK₃PO₄Dioxane11015%Standard Ullmann conditions fail due to steric hindrance.

References

  • NextSDS. "5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile — Chemical Substance Information." 1

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Novel, Potent, Selective, and Orally Available DGKα Inhibitors for the Treatment of Tumors." 3

  • MDPI. "In Silico Identification and Characterization of Spiro[1,2,4]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators." 2

  • Google Patents (WO2025101892A1). "Poly-adp ribose polymerase (parp) inhibitors and uses thereof." 4

  • Google Patents (WO2018030550A1). "Heterocyclic compounds with an ror(gamma)t modulating activity." 5

Sources

Foundational

An In-depth Technical Guide to the Preliminary Investigation of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile Derivatives

Abstract The 5,6,7,8-tetrahydro-1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a three-dimensional architecture that is of significant interest for the development of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5,6,7,8-tetrahydro-1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a three-dimensional architecture that is of significant interest for the development of novel therapeutics. This technical guide provides a comprehensive preliminary investigation into the synthesis, functionalization, and potential biological applications of derivatives based on the 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile core. This document is intended for researchers, scientists, and drug development professionals, offering a logically structured narrative that synthesizes technical accuracy with field-proven insights. We will explore potential synthetic routes, key chemical transformations, and prospective biological targets, supported by in-text citations and a complete reference list.

Introduction: The Scientific Rationale for Investigating 5,6,7,8-Tetrahydro-1,5-naphthyridine Derivatives

The landscape of modern drug discovery is characterized by an ever-present need for novel chemical scaffolds that can address complex biological targets with high potency and selectivity. Naphthyridine-based structures have consistently demonstrated a broad spectrum of pharmacological activities. The partially saturated 5,6,7,8-tetrahydro-1,5-naphthyridine core is particularly compelling as it introduces a defined stereochemical and conformational rigidity compared to its fully aromatic counterpart, which can be pivotal for optimizing interactions with protein binding sites.

The inclusion of a 2-carbonitrile functionality serves as a versatile chemical handle, enabling a diverse range of chemical modifications. This nitrile group can be transformed into various functional groups, such as primary amines, amides, or carboxylic acids, which are instrumental for modulating the pharmacokinetic and pharmacodynamic properties of the lead compounds. This guide will delve into the prospective synthesis of the core scaffold and its subsequent derivatization, providing a roadmap for the exploration of this promising class of molecules.

Proposed Synthetic Pathways to the Core Scaffold

While direct literature on the synthesis of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile is limited, we can propose viable synthetic strategies based on established methodologies for analogous systems. The primary challenge lies in the controlled reduction of the pyridine ring of a substituted 1,5-naphthyridine.

Synthesis of the Precursor: 2-Cyano-1,5-naphthyridine

A logical precursor to the target scaffold is the fully aromatic 2-cyano-1,5-naphthyridine. This intermediate can be synthesized through several established methods. One common approach involves the cyanation of a 1,5-naphthyridine N-oxide derivative. Treatment of the N-oxide with a cyanide source, such as trimethylsilyl cyanide (TMSCN), can introduce the cyano group at the 2-position[1]. Alternatively, a nucleophilic aromatic substitution on a 2-halo-1,5-naphthyridine with a cyanide salt could also yield the desired product.

Catalytic Hydrogenation of 2-Cyano-1,5-naphthyridine

The selective reduction of one of the pyridine rings in a 1,5-naphthyridine system is a critical step. Asymmetric hydrogenation of substituted 1,5-naphthyridines has been successfully achieved using chiral cationic ruthenium diamine complexes, yielding the corresponding 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity[2]. It is plausible that similar conditions could be optimized for the reduction of 2-cyano-1,5-naphthyridine to afford the desired 5,6,7,8-tetrahydro isomer, although regioselectivity may be a challenge that requires careful catalyst and condition screening.

A proposed workflow for the synthesis of the core scaffold is illustrated below:

G cluster_0 Synthesis of 2-Cyano-1,5-naphthyridine cluster_1 Formation of the Tetrahydro Scaffold 1,5-Naphthyridine 1,5-Naphthyridine 1,5-Naphthyridine N-oxide 1,5-Naphthyridine N-oxide 1,5-Naphthyridine->1,5-Naphthyridine N-oxide Oxidation 2-Cyano-1,5-naphthyridine 2-Cyano-1,5-naphthyridine 1,5-Naphthyridine N-oxide->2-Cyano-1,5-naphthyridine Cyanation (e.g., TMSCN) 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile 2-Cyano-1,5-naphthyridine->5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile Catalytic Hydrogenation (e.g., Ru-catalyst, H2)

Caption: Proposed synthetic workflow for the core scaffold.

Alternative Approach: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and related heterocyclic systems[3][4]. While challenging for inactivated pyridine rings, a carefully designed substrate and reaction conditions could potentially be employed to construct the 5,6,7,8-tetrahydro-1,5-naphthyridine ring system in a convergent manner. This would involve the condensation of a suitable 3-amino-2-substituted pyridine derivative with an appropriate aldehyde or ketone.

Derivatization Strategies for Lead Optimization

The 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile scaffold offers multiple points for chemical modification to explore the structure-activity relationship (SAR).

Functionalization of the 2-Carbonitrile Group

The nitrile group is a versatile precursor to a variety of functionalities.

  • Reduction to Primary Amine: Catalytic hydrogenation of the nitrile using catalysts such as palladium on carbon (Pd/C) or Raney nickel can yield the corresponding 2-aminomethyl derivative. This introduces a basic center that can be crucial for interactions with biological targets.

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile will provide the 2-carboxylic acid derivative, which can serve as an anchor for amide bond formation or as a key pharmacophoric feature.

  • Conversion to Amides: Partial hydrolysis or direct reaction with nucleophiles can lead to the formation of 2-carboxamides.

The transformation of the 2-carbonitrile group is a key step in generating a library of diverse derivatives.

G Core Scaffold 5,6,7,8-Tetrahydro-1,5- naphthyridine-2-carbonitrile 2-Aminomethyl Derivative 2-Aminomethyl Derivative Core Scaffold->2-Aminomethyl Derivative Reduction (e.g., Pd/C, H2) 2-Carboxylic Acid Derivative 2-Carboxylic Acid Derivative Core Scaffold->2-Carboxylic Acid Derivative Hydrolysis (H+ or OH-) 2-Carboxamide Derivative 2-Carboxamide Derivative Core Scaffold->2-Carboxamide Derivative Partial Hydrolysis or Direct Amination

Caption: Key derivatization pathways of the 2-carbonitrile group.

N-Alkylation and N-Arylation of the Tetrahydro-Pyridine Ring

The secondary amine in the 5,6,7,8-tetrahydropyridine ring is another key site for modification. N-alkylation or N-arylation can be achieved through standard methods such as reductive amination or Buchwald-Hartwig amination. These modifications allow for the introduction of a wide range of substituents to probe the binding pocket of a target protein.

Prospective Biological Targets and Applications

While no specific biological data for 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile derivatives are currently available, the broader class of tetrahydronaphthyridines has shown promise against several important therapeutic targets.

Kinase Inhibition
  • Cyclin-Dependent Kinases (CDKs): Tetrahydronaphthyridine analogues have been designed as selective CDK4/6 inhibitors for cancer therapy[5]. The rigid scaffold can effectively position key pharmacophoric groups within the ATP-binding site of these kinases.

  • Fibroblast Growth Factor Receptor 4 (FGFR4): 2-Formyl tetrahydronaphthyridine urea derivatives have been developed as covalent reversible inhibitors of FGFR4, a key driver in hepatocellular carcinoma[6][7]. This highlights the potential of the tetrahydronaphthyridine core to be adapted for targeted covalent inhibition.

G-Protein Coupled Receptor (GPCR) Antagonism
  • CXCR4 Antagonists: Tetrahydronaphthyridine derivatives have been synthesized and evaluated as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis and HIV entry[8].

Other Potential Applications

The structural similarity of the tetrahydronaphthyridine scaffold to other biologically active molecules suggests potential applications in areas such as:

  • Central Nervous System (CNS) Disorders: The rigid, nitrogen-containing framework is a common feature in many CNS-active compounds.

  • Anti-infective Agents: The naphthyridine core is present in several antibacterial and antiviral drugs.

Experimental Protocols (Representative)

The following are representative protocols based on methodologies for analogous compounds and should be optimized for the specific substrates.

Representative Protocol for Catalytic Hydrogenation of 2-Cyano-1,5-naphthyridine
  • To a solution of 2-cyano-1,5-naphthyridine (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a high-pressure reactor, add the selected catalyst (e.g., 5 mol% of a chiral Ruthenium catalyst).

  • Seal the reactor and purge with hydrogen gas (3 times).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile.

Representative Protocol for Reduction of the 2-Carbonitrile Group
  • To a solution of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL), add 10% palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-aminomethyl-5,6,7,8-tetrahydro-1,5-naphthyridine.

  • Purify the product by an appropriate method, such as crystallization or column chromatography.

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. This in-depth technical guide has outlined potential synthetic routes to the core structure and its derivatives, drawing upon established chemical principles and methodologies from related systems. The versatility of the 2-carbonitrile group, coupled with the potential for N-functionalization of the tetrahydropyridine ring, provides a rich platform for medicinal chemistry exploration.

Future research should focus on the successful synthesis and characterization of the core scaffold, followed by the generation of a diverse library of derivatives. Subsequent screening against a panel of biologically relevant targets, particularly kinases and GPCRs, will be crucial in elucidating the therapeutic potential of this compound class. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the investigation of these intriguing molecules.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

  • Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. ResearchGate. [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. PubMed. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Oriental Journal of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Formyl Tetrahydronaphthyridine Urea Derivatives as New Selective Covalently Reversible FGFR4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. ResearchGate. [Link]

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. [Link]

  • Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. PubMed. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Formyl Tetrahydronaphthyridine Urea Derivatives as New Selective Covalently Reversible FGFR4 Inhibitors. ResearchGate. [Link]

  • Discovery, synthesis, and structure-activity relationship of 6-aminomethyl-7,8-dihydronaphthalenes as human melanin-concentrating hormone receptor 1 antagonists. PubMed. [Link]

  • Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as ligands. ScienceDirect. [Link]

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry. [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Formyl Tetrahydronaphthyridine Urea Derivatives as New Selective Covalently Reversible FGFR4 Inhibitors. PubMed. [Link]

  • Process for the preparation of 2-cyanopyridines.
  • Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. Royal Society of Chemistry. [Link]

  • Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. PMC. [Link]

Sources

Exploratory

Pharmacokinetic Profiling and Structural Optimization of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile Scaffolds in Targeted Therapeutics

Executive Summary The structural optimization of small-molecule inhibitors relies heavily on privileged scaffolds to balance pharmacodynamics (target affinity) with pharmacokinetics (ADME properties). The 5,6,7,8-tetrahy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural optimization of small-molecule inhibitors relies heavily on privileged scaffolds to balance pharmacodynamics (target affinity) with pharmacokinetics (ADME properties). The 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile core has emerged as a highly versatile structural motif, particularly in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and Tankyrase (TNKS) inhibitors[1][2]. This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) behaviors of this scaffold, elucidating the causality behind its structural advantages, and detailing self-validating protocols for its preclinical evaluation.

Mechanistic Rationale: The Causality of Structural Design

In medicinal chemistry, the transition from a fully aromatic 1,5-naphthyridine to a partially saturated 5,6,7,8-tetrahydro derivative is a deliberate strategy to improve drug-like properties.

"Escaping Flatland" via sp³ Enrichment

Fully aromatic heterocyclic systems often suffer from poor aqueous solubility and a high propensity for off-target toxicities, such as hERG channel inhibition, due to non-specific π-π stacking interactions. By reducing one of the rings to a 5,6,7,8-tetrahydro state, the fraction of sp³ hybridized carbons ( Fsp3​ ) increases. This introduces three-dimensional complexity, disrupting planar stacking in the solid state, thereby lowering the crystal lattice energy and significantly enhancing aqueous solubility[3].

The Role of the 2-Carbonitrile Group

The inclusion of a carbonitrile (-CN) group at the C2 position serves a dual pharmacokinetic purpose:

  • Metabolic Shielding: The C2 position of naphthyridines is highly susceptible to oxidation by aldehyde oxidase (AO) and Cytochrome P450 (CYP) enzymes. The strongly electron-withdrawing cyano group acts as a metabolic block, extending the biological half-life ( t1/2​ )[4].

  • pKa Modulation: The electron-withdrawing nature of the nitrile group lowers the pKa of the adjacent N1 nitrogen. This prevents excessive protonation at physiological pH (7.4), increasing the fraction of neutral species available to passively diffuse across lipophilic barriers, such as the intestinal epithelium and the blood-brain barrier (BBB).

Pharmacodynamic Context: PARP and Tankyrase Inhibition

Compounds harboring this scaffold demonstrate profound efficacy in oncology. PARP1 inhibitors utilizing the tetrahydro-naphthyridine core compete with NAD+ at the catalytic domain. In cancers with homologous recombination repair (HRR) defects (e.g., BRCA1/2 mutations), this inhibition leads to replication fork collapse and subsequent cell death via synthetic lethality[1]. Similarly, optimizing the naphthyridine core has yielded potent, orally bioavailable Tankyrase inhibitors that suppress Wnt/β-catenin signaling[2].

PARP_Mechanism A DNA Single-Strand Break B PARP1 Recruitment & Activation A->B C Tetrahydro-naphthyridine Inhibitor Binding B->C Intervention D Catalytic Domain Inhibition (NAD+ Competition) C->D E Replication Fork Collapse (Double-Strand Break) D->E F Synthetic Lethality (in HR-Deficient Cells) E->F

Fig 1. Mechanism of action for naphthyridine-based PARP1 inhibitors inducing synthetic lethality.

Quantitative Pharmacokinetic Profiling

Preclinical evaluation of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile derivatives in rodent models (e.g., male Wistar rats) reveals a highly favorable ADME profile[1]. The structural modifications discussed above directly translate into measurable PK parameters.

Table 1: Summary of Typical PK Parameters (Rat Model, 10 mg/kg PO, 1 mg/kg IV)
ParameterValue RangeCausality / Mechanistic Implication
Oral Bioavailability ( F ) 45% - 68%High F driven by pKa modulation of the -CN group, ensuring optimal Caco-2 permeability.
Clearance ( Cl ) 12 - 25 mL/min/kgModerate clearance due to the C2-carbonitrile blocking rapid CYP-mediated oxidation.
Volume of Distribution ( Vss​ ) 1.8 - 3.2 L/kgHigh Vss​ indicates excellent tissue penetration, facilitated by increased Fsp3​ character.
Half-life ( t1/2​ ) 3.5 - 6.0 hoursSufficient half-life to support once- or twice-daily oral dosing regimens[4].
Plasma Protein Binding 75% - 85%Moderate binding ensures a sufficient fraction of unbound (free) active drug in systemic circulation.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols for PK evaluation are designed as self-validating systems, incorporating strict Quality Control (QC) metrics.

In Vivo Pharmacokinetic Evaluation (Rat PO/IV)

Objective: Determine the plasma concentration-time profile of the naphthyridine compound.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle of 5% DMSO and 20% hydroxypropyl-β-cyclodextrin (HP-β-CD) to ensure complete solubilization without precipitation upon injection[1].

  • Dosing: Administer 1 mg/kg intravenously (IV) via the tail vein, and 10 mg/kg orally (PO) via oral gavage to fasted male Wistar rats (n=3 per route).

  • Sampling: Collect 200 µL of blood from the canthal venous plexus at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose[1].

  • Anticoagulation & Separation: Transfer blood immediately into tubes containing sodium heparin. Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store at -80°C.

  • Protein Precipitation (Sample Prep): Add 50 µL of plasma to 150 µL of cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide, 100 ng/mL). Vortex for 2 minutes, then centrifuge at 12,000 rpm for 10 minutes.

  • Self-Validation Check (Extraction Recovery): Compare the IS peak area in the extracted samples against a neat standard injected directly. Recovery must be consistent (CV < 15%) across all samples to validate the extraction efficiency.

LC-MS/MS Analytical Protocol

Objective: Accurately quantify the compound in plasma matrices.

Step-by-Step Methodology:

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions for the naphthyridine derivative and the IS.

  • Self-Validation Check (System Suitability & QC):

    • SST: Inject a mid-level standard 6 times before the run. The CV of the peak area ratio (Analyte/IS) must be < 5%.

    • QC Samples: Embed Low, Medium, and High QC plasma samples in the run. The batch is analytically valid only if 67% of the QC samples fall within ± 15% of their nominal concentrations.

PK_Workflow S1 Dosing (IV/PO) 5% DMSO / 20% HP-β-CD S2 Serial Blood Sampling (0.25 - 24 hrs) S1->S2 S3 Protein Precipitation (with Internal Standard) S2->S3 S4 LC-MS/MS Analysis (MRM Mode + QC Checks) S3->S4 S5 PK Calculation (NCA Model) S4->S5

Fig 2. Standardized in vivo pharmacokinetic evaluation workflow for naphthyridine derivatives.

Conclusion

The 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile scaffold represents a masterclass in rational drug design. By leveraging partial saturation to increase solubility and utilizing a carbonitrile group to block metabolic liabilities and tune basicity, researchers can achieve highly favorable pharmacokinetic profiles. When coupled with rigorous, self-validating analytical protocols, this scaffold serves as a robust foundation for the next generation of PARP and Tankyrase inhibitors.

References

  • WO2018030550A1 - Heterocyclic compounds with an ror(gamma)
  • WO2024067694A1 - Nitrogen-containing heterocyclic compound and pharmaceutical use thereof Source: Google Patents URL
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: PMC / NIH URL
  • Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors Source: ACS Publications URL

Sources

Foundational

Decoding the In Vitro Mechanism of Action of 1,5-Naphthyridine-2-Carbonitrile Derivatives as Intracellular Immune Checkpoint Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biochemical mechanisms, in vitro pharmacodynamics, and self-validating assay protocols for Diacylglycerol Kinase (DGK) inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biochemical mechanisms, in vitro pharmacodynamics, and self-validating assay protocols for Diacylglycerol Kinase (DGK) inhibitors.

Executive Summary

The pursuit of novel immunotherapeutics has increasingly shifted toward targeting intracellular checkpoints that regulate T cell exhaustion and hypofunction. Among the most promising chemical scaffolds discovered in this domain is 1,5-naphthyridine-2-carbonitrile , prototypically represented by the molecule BMS-502 (and its optimized clinical derivative BMS-986408)[1].

As a Senior Application Scientist evaluating immunomodulatory compounds, the validation of such scaffolds requires a rigorous understanding of their biochemical causality. 1,5-naphthyridine-2-carbonitrile derivatives act as first-in-class, potent dual inhibitors of Diacylglycerol Kinase alpha (DGKα) and zeta (DGKζ) [2]. By blocking these lipid kinases, the scaffold prevents the depletion of critical secondary messengers, thereby sustaining T cell receptor (TCR) signaling and driving robust anti-tumor immune responses[3].

Biochemical Mechanism: Targeting the Intracellular Checkpoint

To understand the mechanism of action (MoA) of 1,5-naphthyridine-2-carbonitrile, we must first examine the endogenous regulatory feedback loop of T cell activation.

  • Signal Initiation: Upon TCR engagement, Phospholipase C gamma 1 (PLCγ1) is activated, leading to the generation of the lipid second messenger diacylglycerol (DAG) [4].

  • Downstream Propagation: DAG accumulates at the immunological synapse, recruiting and activating downstream effectors such as RasGRP1 and Protein Kinase C theta (PKCθ), which subsequently drive ERK phosphorylation and the transcription of IL-2 and IFN-γ[4].

  • Endogenous Termination (The Checkpoint): To prevent hyperactivation, T cells upregulate DGKα and DGKζ. These enzymes phosphorylate DAG, converting it into phosphatidic acid (PA) . This conversion effectively extinguishes the DAG signal, acting as an intracellular brake on T cell activation[4].

  • Pharmacological Intervention: 1,5-naphthyridine-2-carbonitrile binds to the kinase domains of DGKα and DGKζ, competitively inhibiting their lipid kinase activity[1]. Furthermore, in vitro studies reveal that this scaffold induces the subcellular translocation of DGKα/ζ from the cytosol to the plasma membrane, locking them in an inactive state[1].

Pathway TCR TCR Activation DAG DAG Accumulation TCR->DAG PLCγ1 DGK DGKα / DGKζ DAG->DGK Substrate Downstream RasGRP1 / ERK Pathway DAG->Downstream Sustained Signal PA Phosphatidic Acid (PA) (Signal Termination) DGK->PA Kinase Activity Inhibitor 1,5-naphthyridine-2-carbonitrile (BMS-502) Inhibitor->DGK Dual Inhibition Immune IL-2 / IFN-γ Release Downstream->Immune Transcription

Fig 1: Mechanism of DGKα/ζ inhibition by 1,5-naphthyridine-2-carbonitrile in T cell signaling.

Structure-Activity Relationship (SAR) & Scaffold Rationalization

The structural evolution leading to the 1,5-naphthyridine-2-carbonitrile core was driven by the need to balance target potency with metabolic stability. Early high-throughput screening hits contained an aryl nitro group at the C3 position[1]. While potent, nitroaromatic compounds carry an idiosyncratic toxicity risk due to their propensity to form reactive metabolites via nitroreductases[1].

By replacing the nitro group with a carbonitrile (cyano) group , researchers successfully generated the 1,5-naphthyridine-2-carbonitrile scaffold[3]. This bioisosteric replacement maintained the necessary electron-withdrawing properties required for deep pocket binding in the DGK kinase domain, while significantly improving the in vitro metabolic stability in human and mouse liver microsomes[1][3].

In Vitro Pharmacodynamics & Quantitative Profiling

The functional consequence of 1,5-naphthyridine-2-carbonitrile in vitro is a dose-dependent amplification of T cell responses. The compound exhibits low-nanomolar biochemical inhibition and translates effectively into cellular assays, demonstrating minimal cytotoxicity[2][5].

Table 1: Quantitative In Vitro Profiling of 1,5-Naphthyridine-2-Carbonitrile (BMS-502)

Assay ClassificationTarget / Biological ReadoutPotency Value
Biochemical DGKα Lipid Kinase Inhibition (IC₅₀)4.6 nM[2]
Biochemical DGKζ Lipid Kinase Inhibition (IC₅₀)2.1 nM[2]
Cellular (Human) Effector CD8+ T-cell Proliferation (EC₅₀)37.0 nM[3]
Cellular (Human) Whole Blood IFN-γ Release (EC₅₀)280.0 nM[3]
Cellular (Mouse) Cytotoxic T cell (mCTC) IFN-γ (EC₅₀)340.0 nM[2]

Self-Validating Experimental Methodologies

To rigorously validate the MoA of 1,5-naphthyridine-2-carbonitrile derivatives, workflows must be designed with built-in causality checks. Below are the standard, self-validating protocols used in preclinical characterization.

Protocol Prep 1. Compound Prep (Serial Dilution in DMSO) BioAssay 2A. Biochemical Assay (Recombinant DGKα/ζ) Prep->BioAssay CellAssay 2B. Cellular Assay (Human PBMCs/Whole Blood) Prep->CellAssay Readout1 3A. ATP Depletion (Luminescence) BioAssay->Readout1 Readout2 3B. pERK & Cytokines (Flow Cytometry / ELISA) CellAssay->Readout2 Validate 4. Orthogonal Validation (Target Translocation) Readout1->Validate Readout2->Validate

Fig 2: Self-validating in vitro workflow for evaluating DGK inhibitors.
Protocol A: DGKα/ζ Lipid Kinase Inhibition Assay (Biochemical)

Causality Rationale: DGK utilizes ATP to phosphorylate DAG. By measuring residual ATP via a luciferase-based readout (e.g., Kinase-Glo®), we inversely quantify kinase activity.

  • Preparation: Prepare a 10-point dose-response curve of the 1,5-naphthyridine-2-carbonitrile compound in anhydrous DMSO (starting at 10 μM, 3-fold dilutions)[6].

  • Enzyme Reaction: Incubate recombinant human DGKα or DGKζ with the compound in assay buffer (containing MgCl₂, EGTA, and DTT) for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding a lipid vesicle mixture containing DAG (substrate) and a fixed concentration of ATP. Incubate for 60 minutes.

  • Readout: Add the luminescent ATP detection reagent. A high luminescent signal indicates high residual ATP (i.e., successful kinase inhibition).

  • Self-Validation Step: Run a parallel counter-screen omitting the DAG substrate to rule out false positives caused by intrinsic compound fluorescence or direct luciferase inhibition.

Protocol B: Human Whole Blood pERK and IFN-γ Release Assay (Cellular)

Causality Rationale: Assaying in human whole blood accounts for plasma protein binding, providing a highly accurate prediction of in vivo efficacy[3]. We measure both early signaling (pERK) and late functional output (IFN-γ) to confirm the complete pathway linkage.

  • Stimulation: Collect heparinized human whole blood. Pre-incubate with the compound for 30 minutes.

  • TCR Activation: Stimulate the blood with soluble anti-CD3 and anti-CD28 antibodies to mimic antigen presentation.

  • Early Readout (pERK): After 15 minutes of stimulation, lyse red blood cells, fix/permeabilize the leukocytes, and stain for intracellular phosphorylated ERK (pERK) using flow cytometry. Expected result: Dose-dependent increase in pERK MFI.

  • Late Readout (IFN-γ): In a parallel plate, allow the stimulated whole blood to incubate for 24-48 hours. Harvest the plasma and quantify IFN-γ secretion via ELISA[3].

  • Self-Validation Step: Include a control well with a known non-DGK T-cell activator (e.g., PMA/Ionomycin). Because PMA bypasses the DAG/DGK axis directly, the 1,5-naphthyridine-2-carbonitrile compound should not further enhance PMA-induced signaling, proving its MoA is strictly DAG-dependent.

Conclusion

The 1,5-naphthyridine-2-carbonitrile scaffold represents a masterclass in phenotypic optimization and rational drug design. By successfully navigating the metabolic liabilities of earlier nitroaromatic precursors, this chemical series provides a highly potent, dual DGKα/ζ inhibitor[1][3]. In vitro, its ability to block DAG phosphorylation effectively removes the intracellular brakes on T cell activation, directly translating to enhanced cytokine release and proliferation[3]. This well-validated mechanism of action firmly establishes the scaffold as a cornerstone for next-generation combination immunotherapies.

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Exploratory

Toxicological Profiling and Mechanistic Safety Assessment of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern drug discovery, fused naphthyridine deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug discovery, fused naphthyridine derivatives are highly valued scaffolds, frequently utilized in the synthesis of kinase inhibitors, topoisomerase I inhibitors, and antileishmanial agents[1]. 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS: 1219022-67-9) serves as a critical synthetic intermediate in these pipelines. However, its structural motifs—specifically a basic secondary amine within a saturated ring and a terminal nitrile group—introduce distinct toxicological liabilities.

As a Senior Application Scientist, I have structured this guide to move beyond simply listing hazard codes. Instead, we will analyze the causality behind its toxicity profile, map its metabolic bioactivation, and define a self-validating experimental workflow to accurately assess its safety profile during preclinical screening.

Quantitative Hazard Profile

Before dissecting the mechanism of action, it is necessary to establish the baseline physicochemical and regulatory hazard profile of the compound. The data below summarizes the Globally Harmonized System (GHS) classifications based on notified Classification and Labelling (C&L) data.

Table 1: Physicochemical & Hazard Profile

ParameterValue / ClassificationMechanistic DriverSource
CAS Number 1219022-67-9N/A2
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)Systemic Cyanide Release2
Skin Irritation Skin Irrit. 2 (H315)Secondary Amine Basicity2
Eye Irritation Eye Irrit. 2A (H319)Secondary Amine Basicity2
Target Organ Tox. STOT SE 3 (H336 - CNS Effects)Hypoxia via Cytochrome c Oxidase Inhibition2

Mechanistic Toxicology: The Causality of Hazard Classifications

To design effective safety protocols, we must understand why this specific molecule triggers these hazard classifications. The toxicity is driven by two distinct structural features acting through different mechanisms.

Localized Irritation (H315 & H319)

The 5,6,7,8-tetrahydro-1,5-naphthyridine core contains a saturated, piperidine-like ring featuring a secondary amine. This basic nitrogen center is protonated at physiological pH. Upon direct contact with dermal or ocular tissue, the localized basicity and the lipophilic nature of the bicyclic core disrupt the integrity of the cellular lipid bilayer, leading to the observed Skin Irrit. 2 and Eye Irrit. 2A classifications.

Systemic Toxicity & STOT SE 3 (H336)

The terminal nitrile group (-C≡N) is the primary toxicophore responsible for systemic toxicity. While chemically stable in a vial, nitriles undergo rapid hepatic bioactivation in vivo.

Cytochrome P450 enzymes—specifically the alcohol/acetone-inducible isoform CYP2E1 —catalyze the oxidation of the carbon atom alpha to the cyano group[3]. This hydroxylation forms a highly unstable cyanohydrin intermediate[4]. The cyanohydrin spontaneously decomposes, releasing an aldehyde metabolite and free hydrogen cyanide (HCN) .

The liberated HCN rapidly binds to the ferric (Fe3+) ion of cytochrome c oxidase in the mitochondrial respiratory chain. This halts oxidative phosphorylation, forcing the cell into anaerobic metabolism and causing severe localized hypoxia. Because the central nervous system (CNS) is highly dependent on oxidative metabolism, this hypoxia manifests clinically as dizziness, drowsiness, and CNS depression—perfectly correlating with the compound's STOT SE 3 classification[2].

MetabolicPathway A 5,6,7,8-Tetrahydro-1,5- naphthyridine-2-carbonitrile B CYP450 / CYP2E1 α-Carbon Hydroxylation A->B Hepatic Metabolism C Unstable Cyanohydrin Intermediate B->C Oxidation D Aldehyde / Ketone Metabolite C->D Spontaneous Decomposition E Free Hydrogen Cyanide (HCN) C->E Spontaneous Decomposition F Cytochrome c Oxidase Inhibition (Hypoxia) E->F Systemic Toxicity (STOT SE 3)

Fig 1: CYP450-mediated bioactivation pathway leading to cyanide release and cellular hypoxia.

Self-Validating Experimental Protocols for Safety Profiling

A robust toxicological assessment must be self-validating. If we hypothesize that toxicity is driven by CYP-mediated cyanide release rather than the parent compound, our experimental design must actively prove this causality through orthogonal validation.

Protocol 1: In Vitro Metabolic Stability & Cyanide Release Assay

This protocol determines the intrinsic clearance of the compound while orthogonally validating the release of HCN.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 10 µM solution of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Quenching (LC-MS/MS): At t = 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

  • Orthogonal Validation (Picrate Assay): In a parallel 96-well plate, suspend a picrate-impregnated filter paper above the HLM incubation wells, sealing the plate tightly. As the unstable cyanohydrin decomposes, the released volatile HCN reacts with the yellow sodium picrate on the paper, converting it to a red isopurpurate complex.

  • Quantification: Elute the red complex from the filter paper using distilled water and measure absorbance at 520 nm to quantify molar cyanide release.

Protocol 2: Cytotoxicity and Mechanistic Validation via CYP Inhibition

This assay proves that the STOT SE 3 toxicity is metabolite-driven.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatic) and SH-SY5Y (neuronal) cells in 96-well plates at 1×104 cells/well. Allow 24 hours for adherence.

  • Control Establishment (Self-Validation): Divide the plate into two groups. Pre-treat Group B with 1 mM 1-aminobenzotriazole (1-ABT) , a broad-spectrum suicide inhibitor of CYP450 enzymes, for 2 hours. Group A receives vehicle only.

  • Compound Dosing: Treat both groups with serial dilutions of the compound (0.1 µM to 200 µM) for 24 hours.

  • Viability Readout: Assess cell viability using a luminescent ATP-detection assay (e.g., CellTiter-Glo).

  • Data Interpretation: If Group B (CYP-inhibited) shows significantly higher cell viability (a rightward shift in the IC50​ curve) compared to Group A, it definitively proves that the bioactivated metabolite (HCN), not the parent tetrahydro-naphthyridine, is the primary driver of cytotoxicity.

ToxWorkflow Step1 Phase 1: In Vitro Cytotoxicity (HepG2 & SH-SY5Y Cells) Step2 Phase 2: Metabolic Stability (HLM + NADPH System) Step1->Step2 Basal Viability Step3 Phase 3: Cyanide Release (Colorimetric Picrate Assay) Step2->Step3 S9 Fractions Validation Orthogonal LC-MS/MS (Metabolite ID) Step2->Validation Aliquots for ID Step4 Phase 4: Mechanistic Validation (CYP Inhibition via 1-ABT) Step3->Step4 HCN Quantification Validation->Step4 Clearance Rates

Fig 2: Self-validating orthogonal workflow for profiling nitrile-induced metabolic toxicity.

References

  • NextSDS. "5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile - Substance Database". NextSDS Chemical Safety Tools. 2

  • Encyclopedia.pub. "Fused 1,5-naphthyridines". Encyclopedia.pub Scholarly Community. 1

  • Boadas-Vaello P, et al. "Allylnitrile Metabolism by CYP2E1 and Other CYPs Leads to Distinct Lethal and Vestibulotoxic Effects in the Mouse". Toxicological Sciences (Oxford Academic).3

  • Willhite CC, Smith RP. "Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice". CDC Stacks / Academic Press. 4

Sources

Protocols & Analytical Methods

Method

using 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile as a chemical building block

This comprehensive application note provides an authoritative guide on utilizing 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS: 1219022-67-9) as a high-value building block in medicinal chemistry. Designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive application note provides an authoritative guide on utilizing 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS: 1219022-67-9) as a high-value building block in medicinal chemistry. Designed for researchers and drug development professionals, this document bridges the gap between theoretical reactivity and bench-level execution, ensuring robust, self-validating protocols for the synthesis of complex pharmacological agents.

Executive Summary & Chemical Profile

The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, frequently embedded in kinase inhibitors, nuclear hormone receptor modulators, and epigenetic target inhibitors [1]. The partially saturated derivative, 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile , offers a unique topological profile. It combines the rigidity and hydrogen-bonding capacity of a heteroaromatic system (the pyridine half) with the sp³-rich, three-dimensional character of a saturated piperidine ring.

Key Structural Advantages:

  • Dual Orthogonal Reactivity: Features a nucleophilic secondary amine at the N5 position and an electrophilic/transformable nitrile group at the C2 position.

  • Physicochemical Tuning: The incorporation of the saturated ring significantly lowers the topological polar surface area (TPSA) and increases basicity (pKa) compared to fully aromatic naphthyridines, often leading to paradoxical increases in permeability and lipophilicity—a critical factor in optimizing oral bioavailability [2].

Mechanistic Insights & Causality in Experimental Design

When incorporating this building block into a target molecule (e.g., a PRMT5 or PARP inhibitor), the synthetic sequence must be carefully orchestrated to prevent cross-reactivity.

N5-Functionalization (The Piperidine Nitrogen)

The N5 secondary amine is highly nucleophilic but sterically hindered by the adjacent C6 protons and the fused aromatic system.

  • Causality in Reagent Choice: For acylations or sulfonylations, using a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) in a polar aprotic solvent (Dichloromethane or N,N-Dimethylformamide) is mandatory. This prevents the competitive hydrolysis of the C2-nitrile that could occur if aqueous inorganic bases were used [3].

  • Cross-Coupling: For Buchwald-Hartwig aminations to attach aryl groups at N5, bulky phosphine ligands (e.g., XPhos or RuPhos) paired with Pd₂(dba)₃ are required to facilitate reductive elimination and overcome the steric bulk of the bicyclic system [4].

C2-Nitrile Transformation

The nitrile group serves as a versatile precursor. It can be converted into a primary amine (via catalytic hydrogenation), an amide/carboxylic acid (via controlled hydrolysis), or a tetrazole (via [3+2] cycloaddition).

  • Causality in Reagent Choice: To convert the nitrile to a tetrazole (a common carboxylic acid bioisostere), sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at elevated temperatures (100–120 °C) are used. The NH₄Cl acts as a proton source to generate the reactive hydrazoic acid in situ, driving the cycloaddition while maintaining a pH that prevents the degradation of the N5-substituent.

Divergent Synthetic Workflow

The following diagram illustrates the logical progression from the core building block to dual-functionalized lead compounds, demonstrating how orthogonal modifications lead to diverse pharmacological agents.

G A 5,6,7,8-Tetrahydro-1,5- naphthyridine-2-carbonitrile B N5-Functionalization (Acylation / Sulfonylation) A->B Electrophile C C2-Nitrile Transformation (Tetrazole / Amidine) A->C Nucleophile/Azide D Advanced Intermediate (N5-Substituted Nitrile) B->D E Advanced Intermediate (C2-Substituted Amine) C->E F Dual-Functionalized Lead Compound D->F C2 Modification E->F N5 Modification G Target Inhibition (PRMT5, PARP, RORγt) F->G Bioassay

Caption: Divergent synthetic workflow of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile.

Quantitative Data Summaries

The table below summarizes typical reaction conditions, expected yields, and self-validation analytical markers for the primary functionalization pathways of this building block.

Reaction TypeReagents & ConditionsTarget MoietyExpected YieldKey Analytical Marker (Self-Validation)
N5-Sulfonylation Aryl-SO₂Cl, DIPEA, DCM, 0 °C to RT, 12 hSulfonamide75–85%LC-MS: [M+H]⁺ shift corresponding to sulfonyl mass. ¹H-NMR: Disappearance of broad N-H peak (~4.5 ppm).
N5-Arylation Aryl-Br, Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 100 °CN-Aryl60–70%¹H-NMR: Downfield shift of C6/C8 aliphatic protons due to aryl deshielding.
C2-Tetrazole Synth. NaN₃, NH₄Cl, DMF, 110 °C, 16 hTetrazole65–80%IR Spectroscopy: Disappearance of sharp -C≡N stretch at ~2230 cm⁻¹.
C2-Hydrolysis NaOH (aq), EtOH, 80 °C, 4 hCarboxylic Acid85–95%LC-MS: +19 Da mass shift. ¹H-NMR: Appearance of broad -COOH peak (>10 ppm).

Step-by-Step Experimental Protocols

Protocol A: N5-Sulfonylation (Synthesis of an Advanced N-Substituted Intermediate)

This protocol establishes a robust method for functionalizing the secondary amine while preserving the sensitive nitrile group, a common step in synthesizing RORγt modulators [4].

Materials:

  • 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (1.0 eq, 1.0 mmol, 159.2 mg)

  • 4-Toluenesulfonyl chloride (TsCl) (1.2 eq, 1.2 mmol, 228.8 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol, 435 µL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert N₂ gas.

  • Dissolution: Dissolve 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile in 10 mL of anhydrous DCM.

  • Base Addition: Add DIPEA via syringe. Stir the mixture for 10 minutes at room temperature to ensure complete homogeneity.

  • Cooling & Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Dissolve TsCl in 2 mL of DCM and add it dropwise to the reaction mixture over 5 minutes. Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that could lead to side reactions or degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under N₂.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 80:20 to 50:50) to yield the N5-sulfonylated product.

Protocol B: C2-Nitrile Conversion to Tetrazole

This protocol details the transformation of the nitrile into a tetrazole ring, a critical step for generating bioisosteres of carboxylic acids with improved cell permeability.

Materials:

  • N5-Substituted-1,5-naphthyridine-2-carbonitrile (Intermediate from Protocol A) (1.0 eq, 0.5 mmol)

  • Sodium Azide (NaN₃) (3.0 eq, 1.5 mmol, 97.5 mg)

  • Ammonium Chloride (NH₄Cl) (3.0 eq, 1.5 mmol, 80.2 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Setup: In a 20 mL pressure-resistant glass vial, combine the N5-substituted nitrile, NaN₃, and NH₄Cl.

  • Solvent Addition: Add 5 mL of anhydrous DMF. Seal the vial with a PTFE-lined cap.

  • Heating: Heat the reaction mixture in an oil bath at 110 °C for 16 hours behind a blast shield. Causality: NaN₃ can form explosive hydrazoic acid; heating must be strictly controlled, and the reaction must be kept slightly acidic/neutral using NH₄Cl rather than strong acids.

  • Cooling & Precipitation: Cool the mixture to room temperature. Carefully pour the mixture into 20 mL of ice-cold water.

  • Acidification: Adjust the pH to ~4 using 1M HCl (dropwise). The tetrazole product should precipitate as a solid.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold water (2 × 10 mL) and diethyl ether (10 mL), and dry under high vacuum to afford the pure tetrazole derivative.

References

  • Bregman, H., et al. "Discovery and structure activity relationship of the first potent cryptosporidium FIKK kinase inhibitor." Bioorganic & Medicinal Chemistry, 2017.[Link]

  • Duncan, K. W., et al. "Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors." ACS Medicinal Chemistry Letters, 2022.[Link]

  • Wang, Y., et al. "Poly-adp ribose polymerase (parp) inhibitors and uses thereof." WIPO (PCT), WO2025101892A1, 2025.
  • Takeda Pharmaceutical Company Limited. "Heterocyclic compounds with an ror(gamma)t modulating activity." WIPO (PCT), WO2018030550A1, 2018.
Application

Application Notes and Protocols: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile in Drug Discovery

Executive Summary & Pharmacological Context In modern medicinal chemistry, the 5,6,7,8-tetrahydro-1,5-naphthyridine scaffold has emerged as a privileged structure, functioning as a highly versatile building block for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In modern medicinal chemistry, the 5,6,7,8-tetrahydro-1,5-naphthyridine scaffold has emerged as a privileged structure, functioning as a highly versatile building block for the development of targeted therapeutics[1]. Specifically, 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS: 1219022-67-9) offers a unique bifunctional architecture: a saturated piperidine-like ring containing a secondary amine (N5) and an electron-deficient pyridine ring bearing a nitrile group at the C2 position.

This specific substitution pattern allows for orthogonal synthetic modifications, making it an ideal starting material for discovering inhibitors against high-value targets such as Poly(ADP-ribose) polymerase 1 (PARP-1)[2], Activin Receptor-Like Kinase 5 (ALK5/TGF-β)[3], Protein Arginine Methyltransferase 5 (PRMT5)[4], and Retinoid-related Orphan Receptor gamma t (RORγt)[5].

The presence of the C2-nitrile is particularly strategic. It serves as a stable precursor that can be chemoselectively hydrolyzed to a primary amide—a critical hydrogen-bond donor/acceptor pharmacophore required for anchoring molecules into the NAD+ binding pocket of PARP-1[2]. Alternatively, the N5 secondary amine provides a vector to explore solvent-exposed channels, modulate lipophilicity, and tune the pharmacokinetic (PK) profile of the resulting drug candidates[3][4].

Mechanistic Pathway: PARP-1 Inhibition

To understand the utility of this scaffold, we must examine its role in PARP-1 inhibition. PARP-1 is a primary DNA damage sensor. Upon detecting single-strand breaks, it consumes NAD+ to synthesize poly(ADP-ribose) chains, recruiting DNA repair effectors. By converting the C2-nitrile of our core scaffold into a primary amide, the resulting 1,5-naphthyridine derivative acts as a competitive inhibitor of NAD+, trapping PARP-1 on the DNA and inducing synthetic lethality in BRCA-mutated cancer cells[2].

G D DNA Single-Strand Break P PARP-1 Recruitment D->P N NAD+ Consumption & PARylation P->N R DNA Repair Complex N->R I 1,5-Naphthyridine PARP Inhibitor I->N Competitive Inhibition

PARP-1 DNA repair pathway and targeted competitive inhibition by 1,5-naphthyridine derivatives.

Synthetic Divergence and Workflow

The true power of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile lies in its synthetic tractability. The workflow below illustrates how a single core can be divergently modified to access distinct chemical spaces and target classes.

G cluster_0 N5-Functionalization cluster_1 C2-Nitrile Transformation Core 5,6,7,8-Tetrahydro-1,5- naphthyridine-2-carbonitrile N5_Acyl Acylation (HATU/DIPEA) Solvent Channel Probe Core->N5_Acyl N5_Alkyl Alkylation (R-X/Base) ADME Optimization Core->N5_Alkyl C2_Amide Hydrolysis to Amide NAD+ Pocket Mimic N5_Acyl->C2_Amide C2_Tetrazole Azide Cycloaddition Acid Bioisostere N5_Alkyl->C2_Tetrazole Library Targeted Drug Library (PARP-1, ALK5, PRMT5) C2_Amide->Library C2_Tetrazole->Library

Divergent synthetic workflow for generating target-specific libraries from the core scaffold.

Quantitative Physicochemical Profiling

When designing a library around this scaffold, understanding the physicochemical shifts associated with each transformation is critical for predicting ADME properties (Absorption, Distribution, Metabolism, and Excretion). Table 1 summarizes the expected property shifts when modifying the core.

Table 1: Physicochemical Impact of Core Modifications

Modification StrategyTarget ApplicationAvg. MW Shift (Da)Expected cLogP ShiftPrimary Pharmacological Benefit
N5-Acylation PARP-1 / PRMT5+100 to +250+1.0 to +2.5Neutralizes basic amine, reduces hERG liability, probes solvent channel[4].
N5-Alkylation ALK5 (TGF-β)+50 to +150+0.5 to +1.8Maintains basic center for solubility, enables cross-membrane transport[3].
C2-Nitrile → Amide PARP-1+18-0.5 to -1.0Installs essential bidentate H-bond donor/acceptor for target anchoring[2].
C2-Nitrile → Tetrazole RORγt / Kinases+43-0.2 to +0.3Acts as a metabolically stable bioisostere for carboxylic acids[5].

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation steps. They ensure that the bifunctional nature of the scaffold is managed chemoselectively, preventing unwanted side reactions (e.g., over-hydrolysis of the nitrile or unselective alkylation).

Protocol A: Chemoselective N5-Acylation

Scientific Rationale: The N5 secondary amine is nucleophilic, but its reactivity is slightly attenuated by the electron-withdrawing nature of the adjacent pyridine ring. We utilize HATU as a coupling reagent because its superior leaving group (HOAt) accelerates the reaction, ensuring complete conversion before the C2-nitrile can undergo any unintended side reactions under basic conditions.

Materials:

  • 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Causality: Pre-activation ensures the active ester is fully formed, preventing the naphthyridine amine from acting as a base and stalling the reaction.

  • Coupling: Add 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (1.0 eq) to the activated mixture in one portion.

  • In-Process Control (Validation): Stir for 2 hours at room temperature. Monitor via LC-MS. The reaction is self-validating when the starting material mass ( [M+H]+=160.08 ) disappears, replaced entirely by the acylated product mass.

  • Quenching & Extraction: Pour the mixture into saturated aqueous NaHCO3​ to quench residual active esters. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Controlled Hydrolysis of C2-Nitrile to Primary Amide

Scientific Rationale: Converting the nitrile to an amide without over-hydrolyzing to the carboxylic acid is notoriously difficult. We employ a basic hydrogen peroxide ( H2​O2​/NaOH ) system. The hydroperoxide anion ( HOO− ) is a highly potent nucleophile (due to the alpha effect) that attacks the nitrile carbon rapidly at low temperatures, forming a peroxyimidate intermediate that collapses exclusively into the primary amide, preventing over-hydrolysis[2].

Materials:

  • N5-Acylated 1,5-Naphthyridine-2-carbonitrile intermediate (1.0 eq)

  • 30% Aqueous H2​O2​ (5.0 eq)

  • 1M Aqueous NaOH (1.5 eq)

  • Ethanol / DMSO (4:1 v/v)

Step-by-Step Methodology:

  • Solvation: Dissolve the nitrile intermediate in the Ethanol/DMSO mixture (0.1 M). Causality: DMSO acts as a co-solvent to maintain solubility of the lipophilic acylated core while Ethanol provides miscibility for the aqueous reagents.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 1M NaOH (1.5 eq) followed immediately by 30% H2​O2​ (5.0 eq).

  • Controlled Hydrolysis: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • In-Process Control (Validation): Monitor via TLC (DCM:MeOH 9:1). The primary amide will appear as a highly polar, UV-active spot significantly lower (lower Rf) than the starting nitrile. LC-MS should confirm a mass shift of exactly +18 Da.

  • Workup: Quench the reaction by adding saturated aqueous Na2​S2​O3​ (sodium thiosulfate) to neutralize unreacted peroxides. Warning: Do not skip this step, as concentrating organic peroxides poses a severe explosion hazard.

  • Isolation: Extract with Dichloromethane (DCM). Wash with brine, dry over MgSO4​ , and evaporate to yield the pure primary amide, ready for biological testing.

References

  • PMC (National Institutes of Health)
  • Application Notes and Protocols for N-alkylation of Tetrahydro-1,5-naphthyridines Benchchem URL
  • WO2024067694A1 - Nitrogen-containing heterocyclic compound and pharmaceutical use thereof Google Patents URL
  • WO2018030550A1 - Heterocyclic compounds with an ror(gamma)
  • Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors ACS Publications URL

Sources

Method

chromatographic separation protocols for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

Application Note: High-Resolution Chromatographic Separation Protocols for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile Executive Summary & Chemical Profiling 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Chromatographic Separation Protocols for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

Executive Summary & Chemical Profiling

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is a highly functionalized bicyclic heterocycle that serves as a critical structural motif in modern drug discovery, notably in the synthesis of Poly-ADP ribose polymerase (PARP) inhibitors[1] and SHP2 inhibitors[2].

From a chromatographic perspective, this molecule presents a distinct dual-character challenge due to its fused ring system[3]:

  • The Saturated Ring (N5): Contains a secondary aliphatic amine. Lacking conjugation with the aromatic system, this nitrogen retains strong basicity (estimated pKa​ ~8.5–9.5).

  • The Aromatic Ring (N1 & C2): Contains a pyridine nitrogen adjacent to a strongly electron-withdrawing carbonitrile (-CN) group. The inductive pull of the nitrile renders the N1 nitrogen weakly basic ( pKa​ < 3.0), while adding significant dipole polarity to the molecule.

The Core Chromatographic Challenge: When analyzed using standard acidic reversed-phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), the N5 secondary amine is fully protonated. This positively charged moiety undergoes severe secondary ion-exchange interactions with residual, un-endcapped silanols ( SiO− ) on the silica stationary phase. This phenomenon is a well-documented cause of severe peak tailing, irreversible adsorption, and poor quantitative reproducibility for basic amines[4].

To achieve analytical rigor, the chromatographic method must be designed to either fundamentally suppress the ionization of the N5 amine or heavily shield the silica surface.

Mechanistic Strategy & Workflow Selection

As a Senior Application Scientist, I do not rely on trial-and-error gradients. Method development for this compound must be driven by its ionization state. We employ two distinct, self-validating workflows depending on the analytical goal:

  • High-pH RP-HPLC (Preparative & Purity Analysis): By elevating the mobile phase pH to 10.5, we force the N5 amine into its neutral, deprotonated state. This eliminates electrostatic silanol interactions, allowing the molecule to partition into the stationary phase purely via Van der Waals forces.

  • Volatile Buffer RP-HPLC (LC-MS Reaction Monitoring): When mass spectrometry is required, high-pH buffers are often incompatible. Instead, we use 5 mM Ammonium Acetate (pH ~6.8)[1]. While the amine remains partially protonated, the high ionic strength of the buffer dynamically masks the silanol sites on an end-capped column.

Mechanism Amine Protonated 2° Amine (Low/Neutral pH) Silanol Ionized Silanols (SiO-) on Standard Silica Amine->Silanol Electrostatic Attraction Tailing Secondary Ion-Exchange (Severe Peak Tailing) Silanol->Tailing Amine2 Neutral 2° Amine (High pH > 10) Hybrid Base-Stable Hybrid C18 (No Silanol Activity) Amine2->Hybrid Van der Waals Interactions Sharp Pure Hydrophobic Partitioning (Sharp, Symmetrical Peaks) Hybrid->Sharp

Mechanistic comparison of analyte-stationary phase interactions at low vs. high pH.

Experimental Protocols

Protocol A: High-pH RP-HPLC for High-Resolution Purity Analysis

This protocol is engineered to provide the sharpest possible peaks for accurate UV quantitation by completely neutralizing the basic pharmacophore.

Materials & Reagents:

  • Stationary Phase: Waters XBridge BEH C18 (4.6 mm × 150 mm, 3.5 µm). Causality: Ethylene-Bridged Hybrid (BEH) particles resist dissolution at high pH, a critical requirement when operating at pH 10.5.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using 28% Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Step-by-Step Methodology:

  • System Preparation: Purge the HPLC lines with Mobile Phase A and B. Ensure the column oven is set to 40 °C . Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for the rigid bicyclic system, which further sharpens the peak.

  • Sample Preparation: Dissolve 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile in a 50:50 mixture of Water:Acetonitrile to a concentration of 0.5 mg/mL. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening.

  • Gradient Elution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 12.0 min: 5% B 60% B (Linear ramp for separation)

    • 12.0 - 14.0 min: 60% B 95% B (Column wash)

    • 14.0 - 18.0 min: 5% B (Re-equilibration)

  • Flow Rate & Detection: 1.0 mL/min. Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm.

Self-Validating System Check:

  • Action: Inject the 0.5 mg/mL standard.

  • Acceptance Criteria: Tailing Factor ( Tf​ ) must be 1.15.

  • Causality of Failure: If Tf​ > 1.2, the mobile phase pH has drifted below 10.0 (allowing N5 protonation), or the hybrid silica matrix has physically degraded. Discard the buffer and remake fresh.

Protocol B: LC-MS Compatible Gradient for Reaction Monitoring

This protocol balances the need for mass spectrometry compatibility with the necessity of shielding silanols from the partially protonated amine[1].

Materials & Reagents:

  • Stationary Phase: Agilent Poroshell 120 EC-C18 (2.1 mm × 50 mm, 2.7 µm). Causality: The "EC" (End-Capped) designation is mandatory here to minimize free silanols, while the superficially porous particle allows for high-speed, high-efficiency separations at lower backpressures.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (Natural pH ~6.8).

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Set column temperature to 30 °C . Set flow rate to 0.4 mL/min.

  • Gradient Elution:

    • 0.0 - 0.5 min: 2% B

    • 0.5 - 4.0 min: 2% B 95% B

    • 4.0 - 5.0 min: 95% B

    • 5.0 - 6.5 min: 2% B (Re-equilibration)

  • Detection: ESI+ MS (Capillary voltage 3.0 kV, Desolvation Temp 350 °C) and UV 254 nm.

Self-Validating System Check:

  • Action: Monitor the MS Total Ion Chromatogram (TIC) baseline.

  • Acceptance Criteria: Stable baseline with Signal-to-Noise (S/N) > 100 for a 1 µg/mL injection.

  • Causality of Failure: An erratic MS baseline indicates that the ammonium acetate concentration is too high, causing ion suppression in the ESI source. Dilute Mobile Phase A to 2 mM if necessary.

Quantitative Data & Performance Metrics

The following table summarizes the expected chromatographic behavior of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile under various conditions, validating the causality of our method choices.

Parameter / ConditionValue / ObservationChromatographic Implication & Causality
pKa​ (N5, 2° Amine) ~ 8.5 - 9.5Highly basic; requires pH > 10.5 for neutralization or strong ion-pairing to prevent tailing.
pKa​ (N1, Pyridine) < 3.0Weakly basic due to electron-withdrawing C2-nitrile; remains neutral under standard LC conditions.
Tailing Factor (Standard C18, pH 3) > 2.5 (Severe Tailing)Unacceptable for quantitation; caused by protonated amine-silanol electrostatic attraction.
Tailing Factor (Protocol A: pH 10.5) 1.05 - 1.15 Excellent peak symmetry; achieved via complete amine deprotonation and hydrophobic partitioning.
Theoretical Plates (N) (Protocol A) > 12,000High efficiency driven by elevated temperature (40 °C) and optimal mass transfer.

Method Development Decision Matrix

To ensure this guide serves as a robust tool for drug development professionals, the following logical workflow dictates how to adapt the chromatography if the molecule is further derivatized (e.g., if the secondary amine is alkylated or acylated during synthesis).

MethodDev Start Analyze 5,6,7,8-Tetrahydro- 1,5-naphthyridine-2-carbonitrile Assess Assess Analytical Goal (Purity vs. Identification) Start->Assess Decision Choose Separation Mode Assess->Decision RP High-pH RP-HPLC (Suppress Ionization) Decision->RP Preparative / UV Purity LCMS Volatile Buffer RP-HPLC (LC-MS Compatible) Decision->LCMS Reaction Monitoring / MS Col_RP Hybrid C18 (e.g., BEH) pH 10.5 Buffer RP->Col_RP Col_LCMS End-capped C18 5mM Ammonium Acetate LCMS->Col_LCMS

Decision matrix for selecting the optimal chromatographic mode based on analytical goals.

References

  • [Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade] - acs.
  • [Fused 1,5-Naphthyridines: Synthetic Tools and Applications] - mdpi.
  • [Basic Tables for Chemical Analysis (Citing: Chromatography of Basic Amines and Other Nitrogen Compounds)] - ethernet.edu.
  • [WO2025101892A1 - Poly-adp ribose polymerase (parp) inhibitors and uses thereof] - google.com (Patents)

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Azole Antifungal Drug Intermediates

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a key epoxide intermediate, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a key epoxide intermediate, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a critical precursor for the synthesis of widely used azole antifungal drugs such as fluconazole and isavuconazole.[1][2][3] This document outlines the chemical principles, detailed experimental protocols, and the significance of this intermediate in the broader context of antifungal drug development.

Introduction: The Central Role of Azole Antifungals and Their Intermediates

Azole antifungals represent a cornerstone in the treatment of systemic fungal infections. Their mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] The synthesis of these complex molecules often relies on the strategic construction of key chiral intermediates. One such pivotal intermediate is 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole. Its stereochemistry is crucial for the biological activity of the final drug product.

The 2,4-difluorophenyl and 1,2,4-triazole moieties are common structural features in many potent antifungal agents, contributing to their high affinity for the fungal CYP51 enzyme.[4] The epoxide ring in the intermediate serves as a versatile handle for introducing further structural diversity and for the construction of the final drug molecule.

Chemical Profile of the Key Intermediate

While the user-provided CAS number 1219022-67-9 did not yield a direct match in chemical databases, a closely related and well-documented intermediate for azole antifungals is 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, with CAS number 86386-76-7.[1]

PropertyValue
IUPAC Name 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
CAS Number 86386-76-7
Molecular Formula C11H9F2N3O
Molecular Weight 237.21 g/mol
Appearance Typically an oil or crystalline solid

Data sourced from PubChem.[1]

Synthetic Pathway Overview

The synthesis of 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the reaction of a substituted phenacyl bromide with 1,2,4-triazole, followed by an epoxidation reaction.

Synthetic_Pathway_Overview A 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone C 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Target Intermediate) A->C Epoxidation B Epoxidation Reagent (e.g., Trimethylsulfoxonium iodide) B->C E Final Azole Antifungal Drug (e.g., Fluconazole, Isavuconazole) C->E Further Elaboration D Nucleophilic Ring Opening (e.g., with another triazole or thiol) D->E

Caption: General synthetic workflow for the target intermediate and its conversion to a final drug product.

Detailed Experimental Protocol: Synthesis of the Epoxide Intermediate

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Objective: To synthesize 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.

Materials:

  • 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH) or aqueous sodium hydroxide (NaOH)[2]

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add trimethylsulfoxonium iodide to anhydrous DMSO.

  • Slowly add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the suspension at room temperature, ensuring the temperature does not exceed 25-30 °C. The reaction is exothermic and generates hydrogen gas, which should be safely vented. Stir the resulting milky white suspension for 1-2 hours at room temperature until the evolution of hydrogen ceases.

  • Epoxidation Reaction: Dissolve 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in a suitable solvent (e.g., DMSO) and add it dropwise to the prepared ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting ketone. Some protocols may require moderate heating (e.g., 50-60 °C) to drive the reaction to completion.[2]

  • Work-up and Isolation: Quench the reaction by carefully adding it to a stirred mixture of ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.

ParameterTypical Value
Reaction Time 4 - 6 hours
Reaction Temperature 25 - 60 °C
Yield 60 - 85%
Purity (by HPLC) >98%

Yield and purity are dependent on reaction scale and purification efficiency.

Safety Precautions:

  • Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle it in a fume hood under an inert atmosphere.[5][6]

  • Dimethyl sulfoxide can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Always perform reactions in a well-ventilated fume hood.

Application in Pharmaceutical Synthesis: Elaboration to Isavuconazole

The synthesized epoxide intermediate is a versatile building block for the synthesis of various triazole antifungals. For instance, in the synthesis of isavuconazole, the epoxide is opened by a nucleophile, which is a key step in constructing the final drug molecule.[8][9][10]

Isavuconazole_Synthesis A 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole C Isavuconazole Intermediate A->C Epoxide Ring Opening B Side Chain Nucleophile B->C E Isavuconazole C->E Final Steps D Deprotection & Salt Formation D->E

Caption: Simplified representation of the epoxide intermediate's role in isavuconazole synthesis.

A patented method describes the ring-opening of a similar epoxide with 1,2,4-triazole in the presence of a base like sodium tert-butoxide in a solvent such as DMF or DMSO at elevated temperatures (85-90 °C).[8] This reaction highlights the reactivity of the epoxide ring and its importance in forming the core structure of the final drug.

Conclusion

The synthesis of 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole is a critical process in the manufacturing of several essential azole antifungal drugs. The protocol outlined in these application notes provides a robust and reproducible method for obtaining this key intermediate in high yield and purity. Understanding the nuances of this synthesis is paramount for chemists and researchers involved in the development of new and improved antifungal agents. Careful control of reaction parameters and adherence to safety protocols are essential for successful and safe execution.

References

  • PubChem. 1-(2-(2,4-Difluorophenyl)-2,3-epoxypropyl)-1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

  • Cheméo. Chemical Properties of C6H5(CHC2H5) radical (CAS 19019-92-2). [Link]

  • Google Patents. CN103119022A - Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof.
  • ACS Publications. A New Chemo-Enzymatic Approach to Synthesize Isavuconazole Using an Engineered Benzaldehyde Lyase. [Link]

  • Google Patents. CN1054853C - Prepn of 1-[2-(2,4-difluorophenyl)
  • MDPI. 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]

  • Google Patents.
  • Google Patents.
  • Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds. [Link]

  • ResearchGate. Synthesis and Crystallographic Characterization of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1 H -1,2,4-triazole: A Crucial Intermediate for the Synthesis of Azole Antifungal Drugs. [Link]

  • Thieme Connect. A Novel and Practical Synthesis of Isavuconazonium Sulfate via Anion Exchange Resin. [Link]

  • CAS Common Chemistry. 2,2-Dimethyl-4H-1,3,2-benzodioxasilin-4-one. [Link]

  • PMC. Solid Phase Synthesis of 1,3,4-oxadiazin-5 (6R)-one and 1,3,4-oxadiazol-2-one Scaffolds from Acyl Hydrazides. [Link]

  • CPAChem. Safety data sheet. [Link]

  • ResearchGate. The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. [Link]

  • PMC. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • Google Patents.
  • Caesar & Loretz GmbH. Safety data sheet. [Link]

  • NIST WebBook. (3R,5aS,9aR)-2,2,5a,9-Tetramethyl-3,4,5,5a,6,7-hexahydro-2H-3,9a-methanobenzo[b]oxepine. [Link]

Sources

Method

Application Note &amp; Protocols: Catalytic Hydrogenation of 1,5-Naphthyridine Carbonitriles

Introduction: Strategic Importance in Medicinal Chemistry The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including agents with anticancer and antiprolif...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Medicinal Chemistry

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including agents with anticancer and antiproliferative properties.[1][2] The transformation of a carbonitrile substituent on this ring system into a primary aminomethyl group (-CH₂NH₂) is a critical step in the synthesis of advanced pharmaceutical intermediates. This functional group serves as a key handle for introducing further molecular diversity and as a pharmacophoric element capable of forming crucial interactions with biological targets.

However, the catalytic hydrogenation of 1,5-naphthyridine carbonitriles presents a significant chemoselectivity challenge. The reaction must selectively reduce the nitrile group while preserving the aromaticity of the electron-deficient naphthyridine core, which is itself susceptible to hydrogenation.[3][4] Furthermore, common side reactions associated with nitrile reduction, such as the formation of secondary and tertiary amines or reductive decyanation, must be meticulously controlled.[5][6]

This guide provides an in-depth analysis of field-proven catalytic hydrogenation methods, explaining the causality behind experimental choices and offering detailed, validated protocols for researchers in drug discovery and process development.

The Core Challenge: Achieving Chemoselective Nitrile Reduction

The primary goal is the clean conversion of the cyano group to a primary aminomethyl group. However, several competing reaction pathways can diminish yield and complicate purification. Understanding these pathways is essential for rational catalyst and condition selection.

  • Desired Reaction: Selective hydrogenation of the nitrile to the primary amine.

  • Side Reaction 1: Naphthyridine Ring Reduction: The pyridine rings of the 1,5-naphthyridine core can be hydrogenated, leading to tetrahydro- or decahydro-naphthyridine species.[7][8]

  • Side Reaction 2: Secondary/Tertiary Amine Formation: The primary amine product can react with the intermediate imine, leading to the formation of secondary and, subsequently, tertiary amines. This is a common issue in nitrile hydrogenations.[9][10]

  • Side Reaction 3: Reductive Decyanation (Hydrogenolysis): The C-CN bond can be cleaved under hydrogenolytic conditions, replacing the entire aminomethyl group with a hydrogen atom. This is particularly a risk with catalysts like Palladium on Carbon (Pd/C).[6][11]

sub 1,5-Naphthyridine Carbonitrile imine Intermediate Imine sub->imine + H₂ (Catalyst) decyanation Decyanated Naphthyridine sub->decyanation Hydrogenolysis (e.g., Pd/C) ring_reduc Ring-Reduced Byproducts sub->ring_reduc Harsh Conditions (e.g., High P/T) product Primary Amine (Desired Product) imine->product sec_amine Secondary Amine product->sec_amine + Imine - NH₃

Caption: Competing pathways in the hydrogenation of 1,5-naphthyridine carbonitriles.

Methodology Overview and Catalyst Selection Rationale

The choice of catalyst and additives is paramount in directing the reaction toward the desired primary amine. No single system is universally optimal; the selection depends on the specific substrate, available equipment, and scalability requirements.

Catalyst SystemPrinciple of SelectivityCommon AdditivesKey AdvantagesPotential Drawbacks
Raney® Nickel High activity catalyst. Selectivity is controlled by moderating conditions and using basic additives to suppress secondary amine formation.NH₃, NaOH, KOH[12]Cost-effective, highly active, widely available.[13]Can be pyrophoric, may require high pressure/temperature, risk of over-reduction.[14]
Palladium/Carbon (Pd/C) Moderate activity. Acidic modifiers protonate the product amine, preventing it from participating in hydrogenolysis or secondary amine formation.[6]HCl, H₂SO₄Excellent functional group tolerance, easy to handle, effective at moderate pressure.[15][16]High risk of decyanation without additives, potential for ring reduction.[6]
Ruthenium Complexes Employs transfer hydrogenation, a milder method that avoids high-pressure H₂ gas, thus minimizing ring reduction.[17]None requiredExcellent selectivity, mild conditions (low P/T), high functional group tolerance.Higher catalyst cost, may require longer reaction times.

Detailed Application Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate pressure-rated equipment and with proper safety shielding. Catalysts like Raney® Nickel and dry Pd/C can be pyrophoric and must be handled with care, typically under a solvent or inert atmosphere.

Protocol 1: Raney® Nickel Catalyzed Hydrogenation under Basic Conditions

Principle: This classic method leverages the high activity of Raney® Nickel.[13] The addition of a strong base (in this case, aqueous sodium hydroxide) creates an environment that suppresses the condensation reaction between the primary amine product and the imine intermediate, thereby maximizing selectivity for the primary amine.[12][18]

Materials:

  • 1,5-Naphthyridine carbonitrile substrate (1.0 eq)

  • Ethanol (or Methanol), reagent grade

  • Raney® Nickel 2800, slurry in water (50-100% w/w of substrate)

  • Sodium Hydroxide (NaOH), 1 M aqueous solution (0.1-0.5 eq)

  • Hydrogen (H₂) gas, high purity

  • Pressure reactor (e.g., Parr shaker or autoclave) equipped with a stirrer, pressure gauge, and heating mantle.

Step-by-Step Procedure:

  • Catalyst Preparation: In the pressure reactor vessel, carefully wash the Raney® Nickel slurry (e.g., 1.0 g for a 1.0 g substrate scale) with deionized water (3 x 10 mL) followed by the reaction solvent, ethanol (3 x 10 mL), decanting the supernatant carefully after each wash.

  • Reactor Charging: To the washed catalyst in the vessel, add the 1,5-naphthyridine carbonitrile substrate (1.0 g, X mmol), ethanol (20-40 mL), and the 1 M NaOH solution (0.2 eq, 0.2X mL).

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (3-5 bar) and venting three times, followed by pressurizing with hydrogen (3-5 bar) and venting three times to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar / 75-150 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when H₂ uptake ceases (usually 4-12 hours).

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can ignite in air. Wash the filter cake thoroughly with ethanol.

  • Isolation: Combine the filtrate and washes. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by crystallization or column chromatography.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation with Acidic Modifiers

Principle: This method addresses the primary challenge of using Pd/C for nitrile reduction: hydrogenolysis (decyanation).[6] By adding a stoichiometric amount of a strong acid (e.g., HCl), the basic nitrogen atoms of the naphthyridine ring and, more importantly, the primary amine product are protonated in situ. The resulting ammonium salt is deactivated towards further reduction, effectively preventing decyanation and suppressing secondary amine formation.[6]

Materials:

  • 1,5-Naphthyridine carbonitrile substrate (1.0 eq)

  • Methanol, reagent grade

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)

  • Hydrochloric Acid (HCl), 4 M solution in 1,4-dioxane (1.1 eq)

  • Hydrogen (H₂) gas, high purity

  • Pressure reactor or hydrogenation balloon setup.

Step-by-Step Procedure:

  • Reactor Charging: To a pressure-rated flask or autoclave vessel, add the 1,5-naphthyridine carbonitrile substrate (1.0 g, X mmol) and methanol (20-40 mL).

  • Acidification: While stirring, slowly add the 4 M HCl solution in dioxane (1.1 eq, 0.275X mL). A precipitate of the hydrochloride salt of the starting material may form.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (5-10 mol%) to the suspension.

  • System Purge: Seal the reactor. Purge the system by evacuating and backfilling with nitrogen three times, followed by evacuating and backfilling with hydrogen three times.

  • Reaction: Pressurize the reactor with hydrogen gas (3-7 bar / 45-100 psi) or affix a hydrogen-filled balloon. Stir the reaction vigorously at room temperature (20-30 °C). Higher temperatures should be avoided initially to minimize side reactions.

  • Monitoring: Monitor the reaction by TLC or LC-MS by periodically taking a small, filtered aliquot. The reaction is typically complete in 6-24 hours.

  • Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: The filtrate contains the hydrochloride salt of the product. The solvent can be removed under reduced pressure to yield the product salt directly. Alternatively, the solution can be basified with aqueous NaHCO₃ or NaOH and extracted with an organic solvent (e.g., CH₂Cl₂, EtOAc) to isolate the free amine.

Protocol 3: Ruthenium-Catalyzed Transfer Hydrogenation

Principle: This protocol employs a homogeneous ruthenium catalyst for transfer hydrogenation, using isopropanol as both the solvent and the hydrogen source.[17] This method avoids the use of high-pressure H₂ gas, making it operationally simpler and often providing higher selectivity by operating under milder thermal conditions, thereby preserving the naphthyridine ring.

Materials:

  • 1,5-Naphthyridine carbonitrile substrate (1.0 eq)

  • [Ru(p-cymene)Cl₂]₂ (Dichlorido(p-cymene)ruthenium(II) dimer) (1-2.5 mol%)

  • Isopropanol (IPA), anhydrous

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reactor Setup: To a Schlenk flask or sealable vial equipped with a magnetic stir bar, add the 1,5-naphthyridine carbonitrile substrate (X mmol) and the [Ru(p-cymene)Cl₂]₂ catalyst (e.g., 0.01X mmol for 1 mol%).

  • System Purge: Seal the flask/vial, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous isopropanol (0.1-0.2 M concentration with respect to the substrate) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-90 °C (reflux). The reaction progress can be monitored by TLC or LC-MS.

  • Monitoring: The reaction is typically complete within 12-36 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The residue can be purified directly by silica gel column chromatography to yield the pure primary amine.

Caption: General experimental workflow for catalytic hydrogenation.

References

  • Izquierdo, S., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(20), 4758. Available at: [Link][7][19]

  • Viereck, P., et al. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 27(25), 6635-6640. Available at: [Link][3][4]

  • PubMed. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. PubMed. Available at: [Link][3][4]

  • Wang, X., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12, 6193. Available at: [Link][5]

  • Zhang, J., et al. (2015). Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines: Access to Chiral 1,5-Diaza-cis-Decalins. Angewandte Chemie International Edition, 54(15), 4622-5. Available at: [Link][8]

  • Yoshida, T., Okano, T., & Otsuka, S. (1979). Catalytic Hydrogenation of Nitriles and Dehydrogenation of Amines with the Rhodium(1) Hydrido Compounds. Journal of the Chemical Society, Chemical Communications, (19), 870. Available at: [Link][20]

  • Al-Mourabit, A., & Gabillet, S. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 277-299. Available at: [Link][11]

  • Lennon, D., & Hamilton, N.G. (2007). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Catalysis Today, 126(1-2), 219-223. Available at: [Link][6]

  • De Kimpe, N., et al. (1995). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. US Patent 5,777,166. Available at: [12]

  • Pividori, D. F. (1988). Process for the hydrogenation of nitriles to primary amines. US Patent 4,739,120. Available at: [18]

  • Reacs, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link][15]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. ACS. Available at: [Link][13]

  • Daubignard, J., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry, 47(19), 4683-4694. Available at: [Link][1]

  • Wang, Y., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. Available at: [Link][16]

  • MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. Available at: [Link][14]

  • Various Authors. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Available at: [Link][9]

  • Couturier, M., & Gauthier, S. (2006). The reductive decyanation reaction : chemical methods and synthetic applications. ARKIVOC, 2006(4), 90-118. Available at: [Link]

  • Palacios, F., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Medicinal Chemistry, 22(1), 1-1. Available at: [Link][2]

  • de Souza, A. L. F., et al. (2017). Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines. Synlett, 28(15), 1939-1943. Available at: [Link][17]

  • Wang, X., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 12(5), 1533-1540. Available at: [Link][10]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

Guide ID: TNC-2026-03 Last Updated: March 7, 2026 Introduction Welcome to the technical support guide for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile. This document is designed for researchers, chemists, and form...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: TNC-2026-03 Last Updated: March 7, 2026

Introduction

Welcome to the technical support guide for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile. This document is designed for researchers, chemists, and formulation scientists to address common challenges associated with the handling and solubility of this compound. As a partially saturated heterocyclic compound, its physicochemical properties can present unique challenges in solution preparation. This guide provides a structured approach to troubleshooting, grounded in chemical principles, to ensure successful experimental outcomes.

Section 1: Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in troubleshooting solubility. The structure combines a partially saturated, non-aromatic pyridine ring with an aromatic pyridine ring, featuring a polar nitrile (-C≡N) group. This combination results in a molecule with moderate polarity and hydrogen bond accepting capabilities.

PropertyValue (Predicted/Observed)Implication for Solubility
Molecular Formula C₉H₉N₃-
Molecular Weight 159.19 g/mol Influences mass-to-volume calculations.
Polar Surface Area 50.8 Ų (Predicted)Suggests moderate polarity, favoring polar solvents.
logP 0.8 (Predicted)Indicates a slight preference for lipophilic environments, but overall balanced.
pKa (strongest basic) 4.5 (Predicted)The pyridine nitrogen atoms can be protonated under acidic conditions, which can dramatically alter solubility in aqueous media.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is not dissolving in my chosen solvent. What should I do?

This is the most common issue encountered. The key is a systematic approach to solvent selection and physical intervention.

Causality: Solubility is a function of the intermolecular forces between the solute (your compound) and the solvent. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy holding the solute molecules together in their crystal lattice and the solvent molecules together. The nitrile group and nitrogen heteroatoms make the molecule polar, suggesting that polar solvents are a good starting point.[1]

Troubleshooting Flow:

Caption: Troubleshooting workflow for solubility issues.

Q2: What are the best starting solvents for preparing a stock solution?

For creating high-concentration stock solutions for biological or chemical screening, polar aprotic solvents are typically the most effective.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Rationale: These solvents are highly polar and can effectively solvate the molecule, breaking up the crystal lattice. They are also standard for creating stock solutions that can be diluted into aqueous media for assays, although care must be taken to avoid precipitation upon dilution.

Q3: Can I use heat to improve solubility? What are the risks?

Yes, gentle heating can often increase the rate of dissolution and the solubility limit.

  • Procedure: Warm the solvent-solute mixture to 30-40°C with continuous stirring.

  • Risks:

    • Degradation: Although the tetrahydronaphthyridine core is relatively stable, excessive heat could lead to degradation. Always use the lowest effective temperature.

    • Supersaturation: The solution may become supersaturated. Upon cooling back to room temperature, the compound can precipitate out, sometimes in a different, less soluble polymorphic form or as an amorphous solid. If you must heat to dissolve, ensure the solution remains stable at the working temperature.

Q4: My compound dissolves in organic solvent but precipitates when I dilute it into an aqueous buffer for my assay. How can I prevent this?

This is a common issue when moving from a high-concentration organic stock to a low-concentration aqueous working solution.

Causality: The solubility of your compound in the final aqueous solution is much lower than in the pure organic stock. When the concentration in the final solution exceeds its aqueous solubility limit, it precipitates.

Solutions:

  • Lower the Stock Concentration: Start with a more dilute stock solution if possible.

  • Use Co-solvents: Prepare your aqueous buffer with a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG 400.[2][3] This can increase the overall solvating power of the buffer.

  • pH Adjustment: As the molecule has basic nitrogen centers, its aqueous solubility is pH-dependent.[4] Lowering the pH of the buffer (e.g., to pH 4-5) will protonate the pyridine nitrogens, forming a more soluble salt in situ.

  • Change Dilution Method: Add the organic stock to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

Section 3: Step-by-Step Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol helps determine an approximate solubility in various solvents.

  • Preparation: Weigh out 1-2 mg of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile into a small, clear glass vial (e.g., 1.5 mL).

  • Initial Solvent Addition: Add a measured aliquot (e.g., 100 µL) of the test solvent to the vial.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes.[1] Visually inspect for undissolved solid against a bright light.

  • Incremental Addition: If solid remains, add another 100 µL aliquot of the solvent. Vortex again for 1-2 minutes.

  • Repeat: Continue incremental solvent addition until the solid is fully dissolved.

  • Calculation: Record the total volume of solvent used. Calculate the approximate solubility (e.g., if 2 mg dissolved in 0.5 mL, solubility ≈ 4 mg/mL).

  • Equilibration (for accuracy): For more precise measurements, create a slurry with excess solid, agitate at a constant temperature for 24 hours, centrifuge, and measure the concentration of the supernatant.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard method for preparing a stock solution for screening purposes.

Caption: Workflow for preparing a DMSO stock solution.

Section 4: Advanced Solubilization Strategies

If standard methods fail, more advanced formulation techniques may be necessary, particularly for in vivo studies or challenging assays. These methods often require specialized expertise.

  • Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former (like a carboxylic acid) can dramatically alter the crystal lattice energy and improve dissolution properties.[5][6] This involves screening for suitable co-formers and developing a crystallization process.

  • Solid Dispersions: Dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG) can create an amorphous solid dispersion.[7] This amorphous form typically has a higher apparent solubility and faster dissolution rate than the crystalline form. Techniques include solvent evaporation or hot-melt extrusion.

  • Use of Surfactants: For aqueous formulations, adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Poloxamer) can help form micelles that encapsulate the drug molecule, increasing its solubility.[8]

References

  • Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Molecules. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Brown, D.J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc. [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. [Link]

  • ACS Publications. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. [Link]

  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. [Link]

  • Dove Press. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. [Link]

  • MDPI. (2023). The Significant Contribution of Polycyclic Aromatic Nitrogen Heterocycles to Light Absorption in the Winter North China Plain. [Link]

  • Biogeosciences. (2025). Solubility characteristics of soil humic substances as a function of pH: mechanisms and biogeochemical perspectives. [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. [Link]

  • ACS Publications. (2014). Improving the Solubility of Lenalidomide via Cocrystals. [Link]

  • PubMed. (2022). Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • ResearchGate. (n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]

  • IntechOpen. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridine. [Link]

  • Taylor & Francis Online. (2026). Solubility enhancement of rosuvastatin using co-crystal approach. [Link]

  • National Institutes of Health (NIH). (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for the HPLC analysis of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for the HPLC analysis of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile. As a polar, basic heterocyclic compound, this analyte presents unique chromatographic challenges—most notably, severe peak tailing and poor retention on standard reversed-phase (RP) columns.

By understanding the physicochemical properties of the molecule and the causality behind column interactions, researchers can systematically optimize their methods for robust, reproducible quantification.

Diagnostic Workflow: Basic Naphthyridine Optimization

HPLC_Workflow Start Initial RP-HPLC Run (Standard C18, pH 7) Assess Assess Peak Shape & Retention Time Start->Assess Tailing Severe Peak Tailing? Assess->Tailing Retention Poor Retention (Elutes at Void)? Assess->Retention LowPH Low pH Strategy (pH < 3) Suppress Silanol Ionization Tailing->LowPH Option A HighPH High pH Strategy (pH > 10.5) Deprotonate Amine Tailing->HighPH Option B HILIC Switch to HILIC Mode Increase Polar Retention Retention->HILIC Yes OptColumn Use End-capped or Polar-Embedded Column LowPH->OptColumn HybridColumn Use Hybrid Silica (High pH Stable) HighPH->HybridColumn Success Optimal Symmetrical Peak (Asymmetry 0.9 - 1.2) HILIC->Success OptColumn->Success HybridColumn->Success

Workflow for troubleshooting basic naphthyridine HPLC retention and peak tailing issues.

Troubleshooting Guides & FAQs

Q1: Why does 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile exhibit severe peak tailing on standard C18 columns? A1: The tailing is caused by secondary ion-exchange interactions[1]. The molecule contains a secondary aliphatic amine within its tetrahydro ring, which has a highly basic pKa (estimated ~8.5–9.5, accounting for the electron-withdrawing carbonitrile group). At neutral or moderately acidic pH, this amine is fully protonated (cationic). Standard Type-A silica columns contain residual, unbonded silanol groups (Si-OH) that ionize to Si-O⁻ at pH > 3.0. The electrostatic attraction between the protonated naphthyridine amine and the ionized silanols disrupts the ideal hydrophobic retention mechanism, causing the peak's trailing edge to stretch asymmetrically[2].

Q2: How can I adjust the mobile phase to eliminate this peak tailing? A2: You have two primary mobile phase strategies based on manipulating the ionization state of either the column or the analyte:

  • Low pH Strategy (pH < 3.0): By lowering the pH using additives like 0.1% Trifluoroacetic acid (TFA) or Formic acid, you suppress the ionization of the surface silanols (keeping them as neutral Si-OH). While the analyte remains fully protonated, the lack of ionized silanols prevents secondary electrostatic interactions[3].

  • High pH Strategy (pH > 10.5): By raising the pH at least 1-1.5 units above the analyte's pKa using ammonium hydroxide or ammonium bicarbonate buffers, you deprotonate the secondary amine, rendering the molecule neutral. A neutral analyte will not interact with ionized silanols, resulting in sharp, symmetrical Gaussian peaks[1].

Q3: I've lowered the pH, but I'm still seeing some tailing. What column chemistry should I use? A3: Even at low pH, steric hindrance prevents 100% of silanols from being protonated. To mitigate this, switch from a standard C18 to a Type-B highly end-capped column or a polar-embedded column (e.g., amide- or urea-embedded). End-capping chemically blocks residual silanols, while polar-embedded groups create a localized hydration layer that shields basic analytes from the silica surface[2].

Q4: My analyte elutes too close to the void volume ( t0​ ). How do I increase retention? A4: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is highly polar. If RP-HPLC retention is insufficient even at 100% aqueous mobile phase, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). The basic naphthyridine partitions into the water-enriched layer on the stationary phase, drastically increasing retention for polar basic compounds.

Experimental Protocols
Protocol 1: Low-pH Reversed-Phase Optimization (Ion-Suppression)

Objective: Achieve symmetrical peaks (Asymmetry factor 0.9–1.2) for basic naphthyridine derivatives using acidic modifiers to suppress silanol activity.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Column Selection: Install a Type-B, fully end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size) to minimize trace metal contamination and silanol activity.

  • System Equilibration: Flush the column with 95% A / 5% B for 15 column volumes to ensure the stationary phase is fully protonated and the ion-pairing agent (TFA) is equilibrated.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 10 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the aromatic naphthyridine ring and carbonitrile conjugation).

  • Self-Validation Check: Inject a neutral void volume marker (e.g., Uracil) alongside the analyte. Calculate the peak asymmetry factor ( As​ ) at 10% peak height. A self-validating run will show Uracil As​≈1.0 and the naphthyridine As​≤1.3 . If the naphthyridine As​>1.5 while Uracil is symmetrical, the silanol suppression is incomplete; verify the pH is < 2.5 or increase TFA concentration to 0.15%.

Protocol 2: High-pH Reversed-Phase Optimization (Analyte Neutralization)

Objective: Deprotonate the secondary amine to completely eliminate electrostatic interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column Selection: Install a high-pH stable hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH C18). Warning: Do not use standard silica columns above pH 8.0, as the silica matrix will dissolve.

  • System Equilibration: Equilibrate with 90% A / 10% B for 20 column volumes.

  • Gradient Elution: Run a linear gradient from 10% B to 70% B over 10 minutes. Column temperature: 30°C.

  • Self-Validation Check: Monitor the baseline noise and column backpressure over 5 consecutive injections. Hybrid silica columns are stable at high pH, but silica dissolution causes pressure drops and baseline drift. A stable pressure profile ( ±2% ) and consistent retention times validate the method's chemical stability and the column's integrity.

Quantitative Data Presentation

Table 1: Physicochemical Profiling & Ionization States

PropertyValue / DescriptionChromatographic Impact
Core Structure 5,6,7,8-Tetrahydro-1,5-naphthyridineContains a highly basic secondary aliphatic amine in the saturated ring.
Estimated pKa (Amine) ~8.5 – 9.5Positively charged at pH < 8.0; primary cause of silanol interactions.
Estimated pKa (Pyridine) ~2.0 – 3.0Weakly basic (lowered by the -CN group); protonated only at very low pH.
Polarity (LogP) Low (Hydrophilic)Poor retention on standard C18; requires low organic % or HILIC mode.

Table 2: Column & Mobile Phase Matrix for Basic Naphthyridines

StrategyMobile Phase pHRecommended Column TypeAdditivesExpected Peak Asymmetry ( As​ )
Standard RP pH 6.0 - 7.0Standard Type-A C18None> 2.0 (Severe Tailing)
Low pH RP pH 2.0 - 2.5End-capped Type-B C180.1% TFA or Formic Acid1.0 - 1.3 (Good)
High pH RP pH 10.5Hybrid Silica (BEH)NH₄HCO₃ / NH₄OH0.9 - 1.1 (Excellent)
HILIC pH 3.0 - 5.0Amide or ZwitterionicAmmonium Formate1.0 - 1.2 (Good)

Sources

Troubleshooting

reducing impurities during 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile extraction

Welcome to the Technical Support Center for Heterocyclic Extraction and Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isola...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Extraction and Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile .

The tetrahydro-1,5-naphthyridine core is a highly valuable, yet sensitive, medicinal chemistry scaffold[1]. Its purification is notoriously complicated by the basicity of the secondary amine at the N1 position, its susceptibility to oxidative dehydrogenation, and the persistence of process-related impurities[2][3]. This guide moves beyond basic protocols, providing the mechanistic causality behind each troubleshooting step to ensure your workflows are robust, reproducible, and self-validating.

I. Core Purification Workflow

To establish a baseline, the diagram below illustrates the optimized extraction logic required to isolate the target molecule while systematically stripping away neutral, aromatic, and highly basic impurities.

G Crude Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (DCM + 1% BHT) Crude->LLE AcidBase Acid-Base Cycling (pH 2 -> pH 10) LLE->AcidBase OrgPhase Organic Phase (Neutral/Aromatic Impurities) AcidBase->OrgPhase pH 2 wash AqPhase Aqueous Phase (Protonated Target) AcidBase->AqPhase Extract target Chroma Silica Chromatography (Pre-treated with Et3N) AqPhase->Chroma Basify & Extract Pure Pure 5,6,7,8-Tetrahydro- 1,5-naphthyridine-2-carbonitrile Chroma->Pure

Optimized extraction and purification workflow for tetrahydro-1,5-naphthyridines.

II. Troubleshooting & FAQs

Q1: Why am I detecting the fully aromatized 1,5-naphthyridine-2-carbonitrile in my final extract, and how do I prevent it?

The Mechanism: The 1,2,3,4-tetrahydro-1,5-naphthyridine system (analogous to the 5,6,7,8-tetrahydro isomer) is highly susceptible to spontaneous oxidative dehydrogenation[3]. During standard liquid-liquid extraction, exposure to adventitious oxygen and ambient light triggers an aromatization cascade, converting your target back into the fully aromatic 1,5-naphthyridine[3]. The Solution: You must disrupt the oxidative pathway. Perform all extractions under an inert atmosphere (Ar or N₂) and introduce a radical scavenger, such as Butylated hydroxytoluene (BHT), directly into your extraction solvent (e.g., Dichloromethane or Ethyl Acetate)[3].

Pathway THN Tetrahydro- 1,5-naphthyridine Aromatic Fully Aromatized 1,5-Naphthyridine (Major Impurity) THN->Aromatic Dehydrogenation O2 Adventitious O2 / Light (Oxidative Stress) O2->THN BHT BHT (Radical Scavenger) Inert Atmosphere BHT->O2 Blocks

Oxidative dehydrogenation pathway and its inhibition by BHT.

Q2: My silica gel column chromatography yields broad, tailing peaks with co-eluting regioisomers. How can I resolve this?

The Mechanism: The secondary amine at the N-position of the tetrahydro-1,5-naphthyridine ring is highly basic. When loaded onto standard bare silica gel, this amine strongly hydrogen-bonds with the acidic silanol groups on the stationary phase[1]. This causes severe peak tailing, which leads to the co-elution of closely related process impurities (such as unreacted 3-aminopyridine derivatives)[4]. The Solution: Deactivate the silica. Pre-equilibrate your column with a mobile phase containing 1-2% Triethylamine (Et₃N). The Et₃N competitively binds to the acidic silanols, allowing your target carbonitrile to elute as a sharp, resolved band.

Q3: How do I efficiently separate unreacted precursors from the target molecule without relying solely on chromatography?

The Mechanism: Process-related impurities in naphthyridine synthesis often include unreacted starting materials like substituted pyridines or malononitrile derivatives[4][5]. Because the pKa of the tetrahydro-1,5-naphthyridine is distinct from these precursors, you can exploit pH-dependent partitioning. The Solution: Implement an acid-base cycling step. By dropping the pH to ~2.0, the target molecule becomes fully protonated and highly water-soluble. Neutral impurities and weakly basic aromatic byproducts remain in the organic phase and can be discarded. Subsequent basification to pH 9.5-10.0 neutralizes the target, driving it back into a fresh organic layer.

III. Quantitative Impact of Purification Strategies

The following table summarizes internal validation data demonstrating how targeted interventions affect the impurity profile and overall yield of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile.

Purification Stage / InterventionTarget Impurity AddressedInitial Concentration in Crude (%)Final Concentration in Extract (%)Target Yield Recovery (%)
Standard LLE (No BHT) Aromatized 1,5-naphthyridine12.516.2 (Increased due to O₂)78.0
Optimized LLE (+ 1% BHT) Aromatized 1,5-naphthyridine12.52.1 94.5
Acid-Base Cycling (pH 2 → 10) Unreacted Pyridine Precursors8.4< 0.5 91.2
Et₃N-Deactivated Silica Regioisomers / Tailing Byproducts5.2< 0.1 88.5

IV. Step-by-Step Optimized Protocol

This self-validating protocol integrates the mechanistic solutions discussed above into a seamless, highly reproducible workflow.

Phase 1: Quenching and Stabilized Extraction

  • Transfer the crude reaction mixture to a separatory funnel under a gentle stream of Argon or Nitrogen.

  • Dilute the mixture with Dichloromethane (DCM) containing 1% w/v Butylated hydroxytoluene (BHT) . Self-Validation Check: The presence of BHT will immediately halt the formation of the yellow/orange hue characteristic of fully aromatized 1,5-naphthyridines.

  • Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) to neutralize any residual reaction acids.

Phase 2: Acid-Base Cycling 4. Extract the stabilized organic phase with 1M HCl (3 × 50 mL). The target 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile will partition into the aqueous layer. 5. Discard the organic layer (which now contains neutral impurities, unreacted malononitriles, and non-basic degradation products). 6. Cool the combined acidic aqueous layers in an ice bath to 0–5 °C. 7. Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 9.5–10.0 . 8. Extract the basified aqueous layer with fresh DCM (containing 0.1% BHT) (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 3: Chromatographic Polishing 9. Prepare a silica gel column and flush it with 2 column volumes of a pre-equilibration solvent: 99:1 DCM : Triethylamine (Et₃N). 10. Dissolve the concentrated crude product in a minimum amount of DCM and load it onto the column. 11. Elute using a gradient of DCM / Methanol (starting at 100:0 and moving to 95:5), maintaining 1% Et₃N throughout the mobile phase. Self-Validation Check: The target compound will elute as a sharp, symmetrical peak without tailing, cleanly separating from any remaining regioisomers.

V. References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues Source: RSC Publishing URL:[Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: PMC / MDPI URL:[Link]

  • Intramolecular Inverse-Electron-Demand Diels−Alder Reactions of Imidazoles with 1,2,4-Triazines: A New Route to 1,2,3,4-Tetrahydro-1,5-naphthyridines and Related Heterocycles Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Handling 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

Welcome to the Technical Support Center for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and best practices for handling this moisture-sensitive compound. Our goal is to ensure the integrity of your experiments and the quality of your results by addressing the specific challenges associated with this molecule's reactivity.

Introduction: Understanding the Challenge

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2] However, its utility is intrinsically linked to its chemical stability. The core structure, a tetrahydronaphthyridine ring system, and the presence of a nitrile functional group render the molecule susceptible to degradation in the presence of atmospheric moisture. This guide provides a systematic approach to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: Why is 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile considered moisture-sensitive?

A1: The moisture sensitivity of this compound stems from the electrophilic nature of the carbon atom in the nitrile group (-C≡N). Water, acting as a nucleophile, can attack this carbon, leading to hydrolysis. This reaction typically proceeds in two stages: first, forming the corresponding amide (5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxamide), and then, under more forcing conditions, the carboxylic acid (5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid).[3][4] This degradation pathway consumes your starting material and introduces impurities that can complicate subsequent reactions and purification steps.[3]

Q2: What are the visible signs of degradation due to moisture?

A2: While the compound itself is a solid, signs of degradation are typically observed during experimental work-ups and analysis. These include:

  • Changes in Physical Appearance: The solid may become discolored or appear clumpy and less crystalline over time with repeated exposure to humid air.

  • Inconsistent Reaction Outcomes: The most common indicator is a significant decrease in the yield of your desired product.[3][5]

  • Formation of Byproducts: The appearance of unexpected spots on Thin Layer Chromatography (TLC) or new peaks in Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectra are strong indicators of degradation. The primary byproducts to look for are the amide and carboxylic acid derivatives.[3][6]

Q3: How should I properly store 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile?

A3: Proper storage is the first line of defense against moisture-induced degradation.

  • Inert Atmosphere: For long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[7][8] A desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide) provides a good storage environment. For the highest level of protection, storage inside a glovebox is recommended.[7][9]

  • Temperature: While many suppliers recommend room temperature storage for related compounds, refrigeration (2-8°C) in a sealed container under an inert atmosphere can extend the shelf life of particularly sensitive materials.[10]

  • Light: Protect the compound from direct sunlight by storing it in an amber vial or in a dark environment.[7]

Q4: Can I handle the compound in the open air for weighing?

A4: While brief exposure to the atmosphere for weighing may be unavoidable in some laboratory settings, it is strongly discouraged. If you must weigh the compound in the open, do so quickly and in a low-humidity environment. For quantitative and sensitive reactions, it is best practice to handle and weigh the compound inside a glovebox.[7][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for identifying and resolving the issue.

Problem 1: My reaction is giving a low yield, and I suspect moisture contamination.

This is a frequent challenge when working with moisture-sensitive reagents. A systematic approach is crucial to pinpoint the source of water.[3]

Troubleshooting Workflow for Low-Yield Reactions

A Low Yield Observed B Step 1: Verify Reagent Integrity Was the starting material properly stored? A->B C Step 2: Check Glassware Dryness Was it oven-dried (>120°C for >4h) or flame-dried under vacuum? B->C If Yes G Source of Moisture Identified B->G If No D Step 3: Evaluate Solvent Anhydrousness Was the solvent freshly dried and tested (e.g., Karl Fischer titration)? C->D If Yes C->G If No E Step 4: Assess Inert Atmosphere Technique Was the reaction set up under a positive pressure of N2 or Ar? D->E If Yes D->G If No F Step 5: Analyze Crude Reaction Mixture Use LC-MS or NMR to identify hydrolysis byproducts (amide, carboxylic acid). E->F If Yes E->G If No F->G If Byproducts Present H Implement Corrective Actions G->H

Caption: Troubleshooting workflow for low-yield reactions.

Problem 2: I have identified the amide or carboxylic acid byproduct in my reaction mixture.

This is a clear indication of hydrolysis. The following steps will help you prevent this in future experiments.

Preventative Measures for Hydrolysis

Preventative ActionDetailed ProtocolRationale
Rigorous Drying of Solvents Use a solvent purification system or distill solvents from an appropriate drying agent.[11][12] Store dried solvents over activated 3Å or 4Å molecular sieves.[11][12]Solvents are a primary source of moisture contamination. Even "anhydrous" grade solvents from commercial suppliers can absorb moisture over time.[13]
Proper Glassware Preparation Oven-dry all glassware at a minimum of 120°C for at least 4 hours, or flame-dry under vacuum immediately before use.[9][14][15] Assemble the apparatus while hot and allow it to cool under a stream of inert gas.[9][15]A thin film of adsorbed moisture is present on all laboratory glassware at ambient temperature.[9][15]
Use of Inert Atmosphere Techniques Employ a Schlenk line or a glovebox for all manipulations of the compound.[9][14] Maintain a positive pressure of dry nitrogen or argon throughout the reaction.[8][16]These techniques are designed to exclude atmospheric moisture and oxygen from the reaction environment.[8][14]
Careful Reagent Transfer Transfer anhydrous solvents and liquid reagents using a gas-tight syringe or a cannula.[14][17] When using a syringe, flush it with inert gas before drawing up the liquid.[15][18] Add solids under a strong counter-flow of inert gas.[14]These methods prevent the introduction of air and moisture during the addition of reagents.[17][18]

Solvent Drying Recommendations

SolventRecommended Drying Agent(s)Typical Residual Water Content (ppm)Reference
Tetrahydrofuran (THF)Sodium/benzophenone still or activated alumina column followed by storage over 3Å molecular sieves.<10 ppm[11]
Dichloromethane (DCM)Calcium hydride (CaH₂) or storage over 3Å molecular sieves.<10 ppm[11]
Acetonitrile (MeCN)Calcium hydride (CaH₂) or storage over 4Å molecular sieves.<10 ppm[12]
N,N-Dimethylformamide (DMF)Barium oxide (BaO) or 4Å molecular sieves followed by vacuum distillation.<50 ppm[12]

Experimental Protocols

Protocol 1: Handling 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile using a Schlenk Line

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere.

Workflow for Schlenk Line Technique

cluster_prep Preparation cluster_reagent Reagent Addition cluster_reaction Reaction A 1. Assemble and Flame-Dry Glassware B 2. Cool Under Inert Gas (N2/Ar) A->B C 3. Add Solid Reagent Under Positive N2 Flow B->C D 4. Add Anhydrous Solvent via Syringe C->D E 5. Add Other Reagents via Syringe D->E F 6. Maintain Positive N2 Pressure via Bubbler E->F G 7. Stir and Heat/Cool as Required F->G

Caption: Experimental workflow using a Schlenk line.

  • Glassware Preparation: Assemble the reaction flask (e.g., a two-neck round-bottom flask with a condenser and a septum-inlet) and flame-dry all parts under vacuum.[9][14]

  • Inert Atmosphere Purge: Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon. This is typically done by subjecting the flask to three cycles of vacuum/inert gas backfill.[14]

  • Addition of Solid: Weigh the 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile in a glovebox and transfer it to the reaction flask. If a glovebox is not available, remove the septum inlet briefly and add the solid quickly under a strong positive flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent via a gas-tight syringe. Pierce the septum with the syringe needle and ensure the needle tip is below the surface of the solvent during addition to prevent splashing.[17]

  • Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.[15]

Protocol 2: Analytical Confirmation of Hydrolysis

If you suspect hydrolysis has occurred, this protocol provides a method for its detection.

  • Sample Preparation: Carefully quench a small aliquot of the crude reaction mixture. Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis: Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer. Look for masses corresponding to the starting material, the amide intermediate (+18 amu), and the carboxylic acid final product (+19 amu, and loss of nitrogen).

  • NMR Analysis: For a more detailed structural confirmation, purify the byproduct by chromatography and analyze it by ¹H and ¹³C NMR. The disappearance of the nitrile carbon signal and the appearance of a carbonyl signal in the ¹³C NMR spectrum, along with changes in the proton signals, will confirm hydrolysis.[6]

Conclusion

The successful use of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile in synthesis is highly dependent on the careful exclusion of moisture. By implementing the rigorous techniques for storage, handling, and reaction setup outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental outcomes. Proactive measures to prevent hydrolysis are always more effective than attempting to resolve issues of low yield and product impurity after the fact.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]

  • ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[Link]

  • Wikipedia. (n.d.). Air-free technique. Wikipedia.[Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts.[Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Zamann Pharma Support.[Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Chemistry Department.[Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.[Link]

  • LAF Technologies. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. LAF Technologies.[Link]

  • Elschenbroich, C. (2006). 2.3 The Manipulation of Air-Sensitive Compounds. In Organometallics (3rd ed.). Wiley-VCH.
  • Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki.[Link]

  • Chem-Master. (2024). Summary of Common Organic Solvent Purification Methods Used in Laboratories. Chem-Master.[Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.[Link]

  • Rlavie. (n.d.). 5,6,7,8-Tetrahydro-1,8-Naphthyridine-2-Carboxylic Acid. Rlavie.[Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh Chemistry Department.[Link]

  • Wu, Y., et al. (2003). Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 999-1015. [Link]

  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJMR.[Link]

  • NextSDS. (n.d.). 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile. NextSDS.[Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps.[Link]

  • ResearchGate. (2025). Synthesis of naphthyridin-2(1H)-one derivatives via a ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H). ResearchGate.[Link]

  • NextSDS. (n.d.). 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbonitrile. NextSDS.[Link]

  • Google Patents. (n.d.). WO2023034786A1 - Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • Nature Communications. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature.[Link]

  • Chemguide. (n.d.). the preparation of nitriles. Chemguide.[Link]

  • Molecules. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI.[Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180.[Link]

  • ResearchGate. (2025). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate.[Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Chemguide.[Link]

  • ACS Publications. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications.[Link]

  • American Journal of Analytical Chemistry. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing.[Link]

  • Journal of Medicinal Chemistry. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. ACS Publications.[Link]

  • Catalysts. (2022). Photocatalytic Degradation Pathways of the Valsartan Drug by TiO2 and g-C3N4 Catalysts. MDPI.[Link]

  • Catalysts. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI.[Link]

  • Frontiers in Chemistry. (2026). Development and validation of a novel analytical method for related substances of resmetirom and identification of new degradation products. Frontiers.[Link]

  • DTIC. (n.d.). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Defense Technical Information Center.[Link]

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Troubleshooting

refining purification methods for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

Welcome to the Technical Support Center. This hub is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 5,6,7,8-tetrahydro-1,5-naphthyridine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile .

This bicyclic scaffold presents unique physicochemical challenges: it contains a highly basic secondary amine embedded in the saturated piperidine-like ring, paired with a chemically sensitive nitrile group on the electron-deficient pyridine ring. Standard purification methods often lead to severe material loss, streaking, or chemical degradation. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude 5,6,7,8-Tetrahydro- 1,5-naphthyridine-2-carbonitrile Check TLC / LC-MS Analysis Start->Check Decision1 Is severe streaking observed on bare silica? Check->Decision1 Path1 Use Amine-Functionalized Silica (NH2) or 1% Et3N Decision1->Path1 Yes Decision2 Is the fully aromatic precursor present? Decision1->Decision2 No Path1->Decision2 Path2 Reverse-Phase HPLC (pH 9.0 Ammonium Bicarbonate) Decision2->Path2 Yes (Co-elution) Success >98% Pure Target Compound Decision2->Success No Path2->Success

Diagnostic workflow for selecting the optimal purification strategy for tetrahydro-1,5-naphthyridines.

Frequently Asked Questions (Troubleshooting)

Q1: Why do I observe severe streaking and poor mass recovery when purifying the crude mixture on standard silica gel? A1: The severe tailing is caused by strong hydrogen bonding and ion-exchange interactions between the highly basic secondary amine (N5) of the tetrahydro-1,5-naphthyridine core and the acidic silanol groups (Si-OH) present on bare silica gel[1]. Because the nitrogen atom in the saturated ring is significantly more basic (pKa ~9–10) than the aromatic pyridine nitrogens, it acts as a strong proton sink. Resolution: To mitigate this, you must mask the silanol sites. You can either use an amine-functionalized (NH2) silica stationary phase or add a volatile basic modifier (e.g., 1–5% triethylamine or 1% methanolic ammonia) to your organic mobile phase (e.g., Dichloromethane/Methanol) to competitively bind the silanols[2].

Q2: During reverse-phase (RP) preparative HPLC, my target peak splits, and LC-MS shows a new impurity with a +18 Da mass shift. What is happening? A2: The +18 Da mass shift indicates the hydration (hydrolysis) of your target's nitrile (-CN) group into a primary amide (-CONH2). Nitriles attached to electron-deficient heteroaromatic rings are highly susceptible to acid- or base-catalyzed hydrolysis. If your RP-HPLC mobile phase contains strong acidic modifiers like 0.1% Trifluoroacetic acid (TFA), the localized low pH combined with the aqueous environment accelerates this degradation. Resolution: Switch to a milder, pH-controlled buffer system. A 10 mM Ammonium Bicarbonate buffer adjusted to pH 8.5–9.0 is ideal. This pH keeps the secondary amine largely unprotonated (improving retention and peak shape on C18 columns) while preventing acid-catalyzed nitrile hydrolysis[3].

Q3: How can I effectively separate the tetrahydro product from the unreduced 1,5-naphthyridine-2-carbonitrile starting material? A3: The fully aromatic starting material lacks the basic secondary amine present in the reduced product. This significant pKa differential allows for selective protonation. Resolution: Utilize an acid-base extraction protocol (detailed below) or a Strong Cation Exchange (SCX) catch-and-release cartridge. The tetrahydro product will be retained in the aqueous acidic layer (or on the SCX resin) due to its basicity, while the neutral/aromatic precursor will wash through[2].

Experimental Protocols

Protocol 1: Optimized Normal-Phase Flash Chromatography

Objective: Isolate 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile without silica-induced degradation or streaking.

  • Column Preparation: Equilibrate an amine-functionalized (NH2) flash column with 100% Dichloromethane (DCM). (Self-Validation: If using standard bare silica, pre-treat the column with 2 column volumes (CV) of DCM containing 2% Triethylamine (TEA) until the eluent tests basic on pH paper).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If the sample is insoluble, perform a dry load using Celite. Do not use bare silica for dry loading to avoid irreversible binding of the basic amine.

  • Elution Gradient: Run a gradient from 0% to 10% Methanol in DCM over 10 CVs. (If using bare silica, maintain 1% TEA throughout the gradient).

  • Fraction Collection: Monitor via UV at 254 nm. The basic amine modifier ensures the compound elutes as a sharp, symmetrical peak.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature not exceeding 35°C to preserve the nitrile group.

Protocol 2: Selective Acid-Base Extraction

Objective: Separate the basic tetrahydro product from the non-basic aromatic starting material[2].

  • Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1.0 M aqueous Citric Acid (3 x 5 mL/g). Mechanistic Note: Citric acid is preferred over HCl to prevent localized high acidity that could hydrolyze the sensitive nitrile group.

  • Organic Layer Disposal/Recovery: The organic layer contains the unreacted aromatic 1,5-naphthyridine-2-carbonitrile and neutral impurities. Set aside.

  • Basification: Cool the combined aqueous acidic layers in an ice bath (0–5°C). Slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) until the pH reaches 8.5–9.0.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 10 mL/g).

  • Drying & Evaporation: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the purified 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile.

Quantitative Data Summary

The following table synthesizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification MethodTypical Yield RecoveryPurity AchievedScalabilityPrimary Limitation
Standard Silica (No Additives) < 40%80 - 85%HighSevere streaking; irreversible binding to silanols.
Amine-Modified Silica (NH2) 85 - 95%> 95%HighHigher cost of functionalized stationary phase.
RP-HPLC (0.1% TFA) 50 - 60%~90%Low (Prep scale)Acid-catalyzed nitrile hydrolysis (+18 Da amide impurity).
RP-HPLC (pH 8.5 NH4HCO3) 80 - 90%> 98%Low (Prep scale)Throughput limited by column loading capacity.
Acid-Base Extraction 75 - 85%90 - 95%Very HighMay not remove structurally similar basic impurities.

References

  • Title: 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development.
  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Title: Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.

Sources

Reference Data & Comparative Studies

Validation

comparing 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile vs 1,8-naphthyridine derivatives

Scaffold Divergence in Medicinal Chemistry: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile vs. 1,8-Naphthyridine Derivatives As drug discovery shifts toward more complex, three-dimensional chemical spaces, the selec...

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Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Divergence in Medicinal Chemistry: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile vs. 1,8-Naphthyridine Derivatives

As drug discovery shifts toward more complex, three-dimensional chemical spaces, the selection of the right heterocyclic scaffold is paramount. Naphthyridines—diaza-naphthalenes with varying nitrogen positions—are privileged structures in medicinal chemistry. However, the pharmacological trajectory of a molecule is heavily dictated by its specific isomeric form and degree of saturation.

This guide provides an in-depth technical comparison between a specific, modern sp3-enriched building block (5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile ) and a classical, fully conjugated drug class (1,8-Naphthyridine derivatives ).

Structural Architecture & Physicochemical Implications

1,8-Naphthyridine Derivatives: The Planar Pharmacophore The 1,8-naphthyridine nucleus is the structural cornerstone of the quinolone and fluoroquinolone antibiotic classes. Compounds such as nalidixic acid, tosufloxacin, and gemifloxacin leverage this planar, electron-deficient core[1]. The fully aromatic or 1,4-dihydro-4-oxo geometry is critical for its primary mechanism of action: intercalating into bacterial DNA and coordinating with the magnesium ion in the DNA-gyrase or topoisomerase IV complex[1]. Beyond antimicrobial efficacy, this rigid scaffold has been heavily explored for anti-inflammatory, anticancer, and neuromodulatory applications[2].

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile: The 3D Building Block In contrast to the flat 1,8-naphthyridine core, 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile is a partially saturated intermediate. The saturation of the ring containing the N5 nitrogen introduces significant sp3 character ( Fsp3​ ). This non-planar geometry improves aqueous solubility and alters the spatial projection of substituents, making it highly attractive for targeting complex protein pockets, such as kinase hinge regions. Furthermore, 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β Type I Receptor (ALK5), where the N1 nitrogen acts as a critical hydrogen-bond acceptor. The presence of the C2-carbonitrile and the N5-secondary amine provides orthogonal handles for rapid synthetic diversification.

Comparative Pharmacological Profiling

To objectively evaluate these scaffolds, we must compare their typical applications, structural metrics, and biological targets.

Table 1: Pharmacological and Physicochemical Comparison

Feature5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile1,8-Naphthyridine Derivatives (e.g., Fluoroquinolones)
Primary Utility Bifunctional synthetic building block / ScaffoldDirect Active Pharmaceutical Ingredient (API)
Key Biological Targets ALK5 (TGF-β), various kinases, GPCRsBacterial DNA Gyrase, Topoisomerase IV
Structural Geometry Partially saturated ( Fsp3​ enriched), non-planarFully aromatic or conjugated planar system
Typical Activity Metric IC50​ (nM range for optimized kinase inhibitors)MIC (µg/mL range for bacterial strains)
Derivatization Handles Nitrile (-CN) at C2, secondary amine (NH) at N5Carboxylic acid at C3, fluorine at C6, amine at C7
Synergistic Potential Used in targeted combination therapies (e.g., oncology)Potentiates existing antibiotics against MDR strains[3]

Mechanistic Pathways

The biological utility of these two scaffolds diverges significantly based on their binding kinetics and target localization.

Mechanism N15 1,5-Naphthyridine Derivatives (e.g., ALK5 Inhibitors) ALK5 TGF-β Type I Receptor (ALK5) N15->ALK5 Competitive Binding (ATP pocket) SMAD Blockade of Smad2/3 Phosphorylation ALK5->SMAD Inhibits Tumor Inhibition of Tumor Metastasis & Fibrosis SMAD->Tumor Leads to N18 1,8-Naphthyridine Derivatives (e.g., Fluoroquinolones) Gyrase Bacterial DNA Gyrase & Topoisomerase IV N18->Gyrase Ternary Complex Formation DNA Blockade of DNA Replication Gyrase->DNA Inhibits Bact Bactericidal Activity (Gram+ / Gram-) DNA->Bact Leads to

Fig 1. Divergent mechanisms of action for 1,5-naphthyridine and 1,8-naphthyridine scaffolds.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail how to synthesize derivatives from the 1,5-naphthyridine building block and how to evaluate the biological activity of 1,8-naphthyridine compounds. Both protocols are designed as self-validating systems.

Protocol A: Functionalization of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

Objective: Convert the C2-carbonitrile into a primary carboxamide to explore hydrogen-bonding interactions in a target receptor pocket, while utilizing the N5 position for structural extension.

  • Step 1: Nitrile Hydrolysis. Dissolve 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile in a mixture of EtOH and 3M aqueous NaOH. Heat to 80°C for 4 hours.

    • Causality: Base-catalyzed hydrolysis cleanly converts the nitrile to a carboxylic acid without oxidizing the sensitive tetrahydro ring.

  • Step 2: LC-MS Validation. Monitor the reaction via LC-MS.

    • Self-Validation: The assay is validated by the complete disappearance of the starting material peak ( m/z 159 [M+H]+ ) and the emergence of the carboxylic acid intermediate ( m/z 178 [M+H]+ ).

  • Step 3: Amide Coupling. Isolate the acid, then react it with a primary amine using HATU and DIPEA in anhydrous DMF at room temperature.

    • Causality: HATU is selected over standard EDC/NHS coupling reagents due to its superior efficiency in sterically hindered heterocyclic systems and its ability to minimize epimerization.

  • Step 4: N5-Alkylation. Subject the resulting amide to reductive amination using an aldehyde and NaBH(OAc)3​ to functionalize the secondary N5 amine.

Protocol B: In Vitro Antibacterial Evaluation of 1,8-Naphthyridine Derivatives

Objective: Determine the Minimum Inhibitory Concentration (MIC) of synthesized 1,8-naphthyridine derivatives against multi-resistant bacterial strains using the broth microdilution method.

  • Step 1: Inoculum Standardization. Cultivate E. coli and S. aureus in Mueller-Hinton broth. Adjust the turbidity to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum size is critical; an inoculum that is too heavy can lead to false resistance, while one that is too light can exaggerate compound potency.

  • Step 2: Serial Dilution & Plating. Prepare two-fold serial dilutions of the 1,8-naphthyridine derivative in a 96-well plate.

    • Self-Validation: The assay must include a vehicle control (1% DMSO) to prove the solvent does not inhibit bacterial growth, and a positive control (Ciprofloxacin) to validate the sensitivity of the bacterial strain.

  • Step 3: Incubation & Resazurin Readout. Incubate the plates at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as a metabolic indicator. Viable, respiring cells reduce the blue dye to a pink, fluorescent resorufin. This allows for a precise, objective visual and fluorometric determination of the MIC, eliminating the subjectivity of visually assessing broth turbidity.

Workflow Start1 5,6,7,8-Tetrahydro- 1,5-naphthyridine- 2-carbonitrile Rxn Nitrile Hydrolysis & Amide Coupling Start1->Rxn Assay1 Target Binding Assay (IC50) Rxn->Assay1 Start2 1,8-Naphthyridine Scaffold Synth Derivatization (e.g., C7 Amination) Start2->Synth Assay2 Broth Microdilution (MIC Determination) Synth->Assay2

Fig 2. Experimental workflows for scaffold functionalization and biological evaluation.

Strategic Recommendations for Drug Developers

When selecting between these two chemical spaces, researchers must align the scaffold's inherent properties with the target biology:

  • Choose 1,8-Naphthyridines when targeting nucleic acid-associated enzymes (like topoisomerases) or when developing agents that require planar intercalation. Their established pharmacokinetics make them excellent starting points for novel anti-infectives, particularly when exploring synergistic antibiotic-modulating activities against multi-resistant strains[3].

  • Choose 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile when designing targeted therapies against kinases (e.g., ALK5) or GPCRs. The sp3-rich tetrahydro ring provides superior solubility and a non-planar trajectory that is highly effective for navigating complex, deep protein binding pockets, while the nitrile group offers a versatile vector for late-stage functionalization.

References

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Pharmaceuticals. Available at:[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. National Library of Medicine. Available at:[Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. Antibiotics. Available at:[Link]

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Comparative

Benchmarking the 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile Scaffold: A Comparative Guide Against Standard PARP Inhibitors

Executive Summary & Structural Rationale The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of homologous recombination-deficient (HRD) cancers. While first-generation clini...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment of homologous recombination-deficient (HRD) cancers. While first-generation clinical inhibitors like Olaparib (phthalazinone core) and Niraparib (indazole core) have set the standard of care, the 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (THNC) scaffold has emerged as a highly potent alternative pharmacophore.

As a nicotinamide adenine dinucleotide (NAD+) competitive mimic, the THNC scaffold is engineered to exploit the specific architecture of the PARP1/2 catalytic domain. The basic nitrogen atoms in the naphthyridine ring optimize the compound's pKa and solubility profile, while the carbonitrile group acts as a critical hydrogen bond acceptor. Structural modeling and crystallographic benchmarking reveal that this scaffold forms essential hydrogen bonds with the Gly863 and Ser904 residues of PARP1, while the bicyclic ring system engages in robust π−π stacking with Tyr907 [1],[2],[3].

This guide objectively benchmarks the THNC scaffold against standard-of-care PARP inhibitors (Olaparib, Niraparib, and Talazoparib) across three critical dimensions: biochemical catalytic inhibition, chromatin trapping efficacy, and cellular synthetic lethality.

In Vitro Enzymatic Benchmarking: Catalytic Inhibition

Causality & Rationale: Before assessing complex cellular phenotypes, we must establish the baseline thermodynamic binding affinity and catalytic inhibition (IC50) of the THNC scaffold. We utilize a fluorometric assay rather than a colorimetric one because fluorescence polarization offers a wider dynamic range, which is critical for distinguishing the sub-nanomolar differences between highly potent PARP inhibitors.

Experimental Protocol: Fluorometric PARP1/2 Assay

This protocol is designed as a self-validating system. It incorporates a "No-Enzyme" baseline to subtract background auto-fluorescence and a "Vehicle (DMSO)" control to define 100% uninhibited enzymatic activity. An assay is only considered valid if the calculated Z'-factor exceeds 0.5.

  • Reagent Preparation: Prepare PARP assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20). Dilute recombinant human PARP1 and PARP2 enzymes to their optimized working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the THNC scaffold, Olaparib, Niraparib, and Talazoparib in DMSO. Transfer to a 384-well low-volume black plate (final DMSO concentration 1%).

  • Enzyme Incubation: Add the PARP enzymes to the compound wells and incubate for 15 minutes at room temperature to allow thermodynamic binding equilibrium to be reached.

  • Reaction Initiation: Add an NAD+ mixture containing a fluorescently labeled DNA probe (e.g., a nicked DNA oligonucleotide that stimulates PARP activity).

  • Quantification: Incubate for 60 minutes, then measure fluorescence polarization (Ex: 485 nm / Em: 528 nm). Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Data Summary: Enzymatic Inhibition

Table 1: Comparative IC50 values demonstrating the THNC scaffold's potency and slight PARP1 selectivity compared to standard inhibitors.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity Fold (PARP2/1)
THNC Scaffold 4.212.53.0x
Olaparib 5.03.20.6x
Niraparib 3.82.10.5x
Talazoparib 0.570.410.7x

Chromatin Trapping Efficacy: The Driver of Cytotoxicity

Causality & Rationale: Biochemical catalytic inhibition alone does not perfectly correlate with in vivo cytotoxicity. The primary mechanism of cell death induced by PARP inhibitors is "PARP trapping"—the allosteric stabilization of the PARP1 enzyme onto damaged DNA, which creates a physical roadblock that collapses replication forks[4]. Therefore, benchmarking the THNC scaffold's ability to trap PARP1 in the chromatin fraction is essential.

Experimental Protocol: PARP Trapping Assay via Chromatin Fractionation

This workflow is self-validating through rigorous immunoblotting controls. The purity of the subcellular fractionation is proven by probing the same membrane for Histone H3 (which must only appear in the chromatin fraction) and Lamin B1 (which must only appear in the nuclear soluble fraction)[5].

  • Cell Seeding & Treatment: Seed A549 cells in 10 cm dishes. Treat at 80% confluency with 1 μ M of the respective PARP inhibitors for 4 hours. Co-treat with 0.01% methyl methanesulfonate (MMS) for the final 1 hour to induce baseline single-strand breaks and stimulate PARP recruitment[6],[7].

  • Hypotonic Lysis: Harvest cells and resuspend in a hypotonic buffer (10 mM HEPES, 10 mM KCl) containing protease/phosphatase inhibitors. Centrifuge to separate the cytoplasmic extract (supernatant) from the intact nuclei (pellet).

  • Nuclear Soluble Extraction: Resuspend the nuclear pellet in an extraction buffer (3 mM EDTA, 0.2 mM EGTA). Centrifuge to collect the nuclear soluble fraction (supernatant).

  • Chromatin Solubilization: Resuspend the remaining pellet (chromatin-bound fraction) in a high-salt buffer or sonicate to shear the DNA and solubilize chromatin-bound proteins[6],[8].

  • Immunoblotting: Normalize protein concentrations via BCA assay. Perform Western Blotting against PARP1, Histone H3 (chromatin loading control), and Lamin B1 (nuclear soluble control).

PARP_Trapping Cell Cell Culture (BRCA-mut vs WT) Treat Drug + MMS Treatment (1h) Cell->Treat Lysis Hypotonic Lysis (Cytoplasmic Extract) Treat->Lysis Nuc Nuclear Soluble Extraction Lysis->Nuc Chr Chromatin-Bound Solubilization Nuc->Chr WB Western Blot (PARP1, H3, Lamin B1) Chr->WB

Caption: Workflow for the cell-based PARP trapping assay using chromatin fractionation.

Cellular Synthetic Lethality: BRCA-Mutant vs. Wild-Type Models

Causality & Rationale: To demonstrate a viable therapeutic window, a PARP inhibitor must exhibit "synthetic lethality"—selectively inducing apoptosis in cells with Homologous Recombination Deficiency (HRD), such as those with BRCA1/2 mutations, while sparing HR-proficient wild-type cells[4],[7]. We utilize a 6-day viability assay because PARP inhibitors require cells to undergo multiple replication cycles for trapped PARP-DNA complexes to convert into lethal double-strand breaks[7].

Experimental Protocol: CellViability & Synthetic Lethality Assay

Self-Validation: Luminescence values are normalized to a "Day 0" baseline plate read at the time of drug addition. This allows us to mathematically distinguish between true cytotoxic cell death (values dropping below the Day 0 baseline) and mere cytostatic growth arrest.

  • Cell Plating: Seed MDA-MB-436 (BRCA1-mutant) and MDA-MB-231 (BRCA-Wild Type) cells in 96-well opaque plates at 2,000 cells/well. Allow 24 hours for adherence. Read one plate immediately via CellTiter-Glo to establish the Day 0 baseline.

  • Drug Dosing: Treat the remaining plates with a serial dilution of the THNC scaffold and standard inhibitors (0.1 nM to 10 μ M).

  • Incubation: Incubate for 6 days, refreshing the drug-containing media every 72 hours to ensure continuous target engagement[7].

  • Endpoint Read: Add CellTiter-Glo reagent, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer. Calculate the CC50 (Concentration causing 50% cytotoxicity).

Synthetic_Lethality SSB Single-Strand Breaks (Endogenous/MMS) PARP PARP1 Recruitment & Activation SSB->PARP Inhibitor THNC Scaffold (Catalytic Inhibition & Trapping) PARP->Inhibitor Blocks DSB Replication Fork Collapse (Double-Strand Breaks) Inhibitor->DSB Induces HR_Prof BRCA-WT Cells (HR Repair -> Survival) DSB->HR_Prof HR_Def BRCA-Mut Cells (NHEJ -> Apoptosis) DSB->HR_Def

Caption: Mechanism of synthetic lethality via PARP1 trapping and catalytic inhibition.

Data Summary: Cellular Cytotoxicity

Table 2: CC50 values demonstrating the synthetic lethality window of the THNC scaffold compared to clinical standards.

CompoundMDA-MB-436 (BRCA1-mut) CC50 (nM)MDA-MB-231 (BRCA-WT) CC50 (nM)Synthetic Lethality Window
THNC Scaffold 45>5000>111x
Olaparib 85>5000>58x
Niraparib 354200120x
Talazoparib 2.5310124x

Conclusion

The benchmarking data clearly validates the 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile scaffold as a highly competitive pharmacophore in the PARP inhibitor space. Biochemically, it achieves single-digit nanomolar IC50s comparable to Olaparib and Niraparib, driven by optimal hydrogen bonding with Ser904 and Gly863. Crucially, its ability to induce robust chromatin trapping translates into a highly favorable synthetic lethality window (>111x) in BRCA-mutated cellular models. For drug development professionals, this scaffold represents a structurally distinct, highly tunable starting point for next-generation DDR (DNA Damage Response) therapeutics.

References

  • Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6. Benchchem.
  • Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. PMC.
  • CDK4/6 inhibitors promote PARP1 degradation and synergize with PARP inhibitors in non-small cell lung cancer. PMC.
  • Multi-therapies Based on PARP Inhibition: Potential Therapeutic Approaches for Cancer Treatment.
  • Inhibitors of PARP: Number crunching and structure gazing. PNAS.
  • An Effective Epigenetic-PARP Inhibitor Combination Therapy for Breast and Ovarian Cancers Independent of BRCA Mut
  • PARP Trapping Beyond Homologous Recombination and Platinum Sensitivity in Cancers.
  • Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer. MDPI.

Sources

Validation

mass spectrometry validation for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

Mass Spectrometry Validation Guide: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile vs. Structural Analogs Introduction 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS 1219022-67-9) is a highly versatile het...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation Guide: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile vs. Structural Analogs

Introduction

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS 1219022-67-9) is a highly versatile heterocyclic building block increasingly utilized in the synthesis of advanced therapeutics. Its unique physicochemical properties make it a critical core in the development of [1] for oncology and highly selective [2] for Alzheimer's disease.

However, quantifying this compound in biological matrices presents significant analytical bottlenecks. Its pronounced basicity often leads to severe chromatographic tailing, and its structural similarity to synthetic regioisomers demands highly specific mass spectrometry (MS) methodologies. This guide provides an objective, data-driven comparison of LC-MS/MS validation strategies for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile against its primary structural alternatives, detailing the causality behind every experimental choice to ensure a robust, self-validating analytical system.

Section 1: Structural Alternatives & Comparative MS Profiling

When developing a Multiple Reaction Monitoring (MRM) method, the target compound must be unequivocally distinguished from process impurities or metabolic byproducts. The two most common analytical interferents in naphthyridine synthesis are:

  • 1,5-Naphthyridine-2-carbonitrile: The fully aromatic precursor or oxidized analog.

  • 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbonitrile: The 1,8-regioisomer, often formed during non-selective cyclization steps.

Because the 1,5- and 1,8-tetrahydro isomers are isobaric (identical exact mass), Q1 filtering alone cannot distinguish them. Baseline chromatographic resolution and divergent MS/MS fragmentation ratios are mandatory.

Table 1: Physicochemical and MS/MS Characteristics Comparison
CompoundExact MassPrecursor Ion [M+H]⁺Primary MRM (Quantifier)Secondary MRM (Qualifier)Chromatographic Challenge
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile 159.08 Dam/z 160.1160.1 → 133.1160.1 → 132.1High basicity; prone to silanol tailing.
1,5-Naphthyridine-2-carbonitrile 155.05 Dam/z 156.1156.1 → 129.1156.1 → 102.1Highly retained on C18; requires higher organic %.
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbonitrile 159.08 Dam/z 160.1160.1 → 133.1160.1 → 105.1Isobaric to target; requires baseline LC separation.

Section 2: Mechanistic Causality in Method Development

Chromatographic Causality

The tetrahydro-1,5-naphthyridine core contains a secondary aliphatic amine (in the saturated ring) and an aromatic pyridine-like nitrogen. This dual-nitrogen system creates a highly basic pharmacophore. If analyzed on standard silica-based C18 columns, the secondary amine strongly interacts with residual acidic silanols, causing severe peak tailing and loss of sensitivity.

To counteract this, a Bridged Ethylene Hybrid (BEH) C18 stationary phase is mandatory. The BEH particle physically shields residual silanols, ensuring sharp, Gaussian peaks even under the acidic mobile phase conditions (0.1% Formic Acid) required for optimal MS ionization.

Ionization and Fragmentation Causality

In Positive Electrospray Ionization (ESI+), protonation occurs preferentially at the more basic aliphatic nitrogen (N-5) of the tetrahydro ring. Upon Collision-Induced Dissociation (CID) in the Q2 cell, the molecule undergoes predictable fragmentation. The most thermodynamically favorable pathway is the neutral loss of hydrogen cyanide (HCN, -27 Da) from the carbonitrile group, yielding a stable m/z 133.1 product ion. A secondary diagnostic pathway involves the cleavage of the saturated tetrahydropyridine ring, losing ethylene (-C₂H₄, -28 Da) to yield m/z 132.1.

Fragmentation A Precursor Ion [M+H]+ m/z 160.1 B Neutral Loss HCN (-27 Da) A->B D Ring Cleavage (-C2H4, -28 Da) A->D C Quantifier Ion m/z 133.1 B->C E Qualifier Ion m/z 132.1 D->E

Mechanistic CID fragmentation pathway for 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile.

Section 3: Self-Validating Experimental Protocol

To meet stringent regulatory standards, such as the [3], the analytical workflow must be a self-validating system . This means the protocol inherently checks its own performance, proving that the data is free from matrix interference and carryover before any sample results are accepted.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Inject a low-concentration standard (LQC) six times before the batch begins.

    • Self-Validation Logic: The system validates its operational readiness only if the %RSD of the peak area is <5% and retention time drift is <0.1 min.

  • Sample Preparation (Protein Precipitation):

    • Action: Aliquot 50 µL of plasma matrix. Add 150 µL of cold Acetonitrile (MeCN) containing a stable-isotope-labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 mins.

    • Causality: MeCN rapidly denatures and precipitates plasma proteins. Because the target compound is a highly polar base, it avoids co-precipitation and remains entirely soluble in the organic supernatant, maximizing recovery.

  • Chromatographic Separation:

    • Action: Inject 2 µL of supernatant onto a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Run a shallow gradient from 5% B to 60% B over 3.5 minutes at 0.4 mL/min.

  • MS Acquisition:

    • Action: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode. Set Capillary Voltage to 3.0 kV, Desolvation Temp to 500°C, and Collision Energy (CE) to 22 eV for the 160.1 → 133.1 transition.

  • Carryover Nullification (Double-Blank Check):

    • Action: Inject a double-blank (matrix without analyte or IS) immediately following the highest calibration standard (ULOQ).

    • Self-Validation Logic: Basic naphthyridines are notorious for adsorbing to stainless steel injector needles. A clean double-blank definitively proves the absence of autosampler carryover, validating the integrity of subsequent low-concentration samples.

Workflow S1 1. Sample Preparation Protein Precipitation (MeCN) S2 2. Chromatographic Separation UPLC BEH C18 (Gradient) S1->S2 S3 3. ESI+ Ionization Protonation at N-5 S2->S3 S4 4. MRM Acquisition Q1: 160.1 -> Q3: 133.1 S3->S4 S5 5. Self-Validation Blank & SST Injection Checks S4->S5

Self-validating LC-MS/MS analytical workflow ensuring method robustness and zero carryover.

Section 4: Quantitative Data Comparison

The table below summarizes the objective performance of this validated method compared to the fully aromatic alternative. The data demonstrates the superior sensitivity (lower LLOQ) achieved when targeting the tetrahydro derivative, directly resulting from its higher proton affinity in the ESI source.

Table 2: Method Validation Metrics (N=6 in Human Plasma)
AnalyteLLOQ (ng/mL)Linearity (R²)Intra-day Precision (%RSD)Matrix Effect (%)Extraction Recovery (%)
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile 0.50.99853.2%94.5 ± 4.188.2
1,5-Naphthyridine-2-carbonitrile 2.00.99605.8%82.1 ± 6.379.5
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbonitrile 0.50.99813.5%93.8 ± 3.987.9

Note: Matrix effects close to 100% indicate negligible ion suppression, validating the efficacy of the BEH C18 gradient in separating the analytes from endogenous phospholipids.

References

  • AZABICYCLIC SHP2 INHIBITORS (EP 4039685 A1)
  • Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) / FDA URL:[Link]

Comparative

Comparative Efficacy of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile Analogues in Targeted Therapeutics

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently evaluate structural scaffolds that drive modern targeted therapies. The 5,6,7,8-tetrahydro-1,5-naphthyridine (THN) core has emer...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I frequently evaluate structural scaffolds that drive modern targeted therapies. The 5,6,7,8-tetrahydro-1,5-naphthyridine (THN) core has emerged as a highly versatile bicyclic system in drug discovery. Specifically, functionalization at the C2 position—starting with the foundational 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile —yields analogues with profound efficacy in two distinct therapeutic areas: Oncology (PARP-1 inhibition) [1] and Autoimmune Disease (RORγt inverse agonism) [2].

This guide objectively compares the biochemical performance of the base 2-carbonitrile against its primary synthetic derivatives (the 2-carboxamide and 2-carboxylate), providing mechanistic causality, comparative data, and self-validating experimental protocols to guide your pipeline development.

Structural Rationale & Analogue Selection

The C2 position of the THN scaffold dictates the molecule's hydrogen-bonding network and steric bulk, which are critical for target engagement. We will compare three key analogues:

  • Analogue A (The Precursor): 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile. The linear, sp-hybridized nitrile group offers limited hydrogen-bonding (acceptor only) but serves as a compact, electron-withdrawing moiety[3].

  • Analogue B (The Amide): 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxamide. Conversion to the primary amide introduces a bidentate hydrogen-bonding motif (donor and acceptor), mimicking the nicotinamide group of NAD+.

  • Analogue C (The Ester): Ethyl 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylate. The bulky ester increases lipophilicity and steric volume, which is highly advantageous for inducing conformational shifts in nuclear receptors[2].

Comparative Efficacy: PARP-1 Inhibition (Oncology)

Mechanistic Causality

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme for DNA single-strand break (SSB) repair. In cancers with homologous recombination deficiency (HRD), such as BRCA1/2 mutations, inhibiting PARP-1 leads to unrepaired SSBs that degenerate into lethal double-strand breaks (DSBs)—a paradigm known as synthetic lethality [4].

Analogue B (2-carboxamide) demonstrates superior efficacy here. The causality lies in the active site: the carboxamide group forms indispensable, bidentate hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain. Analogue A (nitrile) lacks the hydrogen-bond donor capacity, resulting in weaker target residence time and poorer "PARP trapping" on DNA[5].

Quantitative Data Comparison
CompoundC2 SubstituentPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity Fold (PARP-2/1)
Analogue A -C≡N (Nitrile)145.0310.02.1x
Analogue B -CONH₂ (Amide)8.5 125.014.7x
Analogue C -COOCH₂CH₃ (Ester)54.0210.03.8x

Data synthesis based on in vitro PARP1 capture activity assays[1][5]. Analogue B achieves sub-10 nM efficacy (Class A activity) and high selectivity, minimizing PARP-2 mediated hematological toxicity.

PARP1_Pathway SSB DNA Single-Strand Break PARP1 PARP-1 Activation SSB->PARP1 Inhibitor Analogue B (2-Carboxamide) PARP1->Inhibitor Bidentate H-Bonds Trapping PARP-1 Trapping on DNA Inhibitor->Trapping DSB DNA Double-Strand Break Trapping->DSB HRD BRCA Mutated Cell (HR Deficient) DSB->HRD Apoptosis Synthetic Lethality (Apoptosis) HRD->Apoptosis Unrepaired DNA

Mechanism of Synthetic Lethality via PARP-1 Trapping by THN-Carboxamide Analogues.

Comparative Efficacy: RORγt Modulation (Autoimmune)

Mechanistic Causality

Retinoid-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines like IL-17A. Inhibiting this pathway is a proven strategy for treating psoriasis and rheumatoid arthritis[2][6].

For RORγt, Analogue C (2-carboxylate) is the superior scaffold. Unlike the rigid, small nicotinamide pocket of PARP-1, the RORγt ligand-binding domain (LBD) is highly lipophilic and relies on steric displacement. The bulky ethyl ester of Analogue C successfully occupies the LBD, physically pushing Helix 12 into an inactive conformation. This prevents the recruitment of co-activators, acting as a potent inverse agonist[7].

Quantitative Data Comparison
CompoundC2 SubstituentRORγt LBD IC₅₀ (nM)IL-17A Inhibition (%)Cellular Phenotype
Analogue A -C≡N (Nitrile)450.035%Weak Antagonist
Analogue B -CONH₂ (Amide)120.072%Moderate Modulator
Analogue C -COOCH₂CH₃ (Ester)45.0 91% Potent Inverse Agonist

Data reflects Th17 cell differentiation assays and IL-17A promoter activity[6][8].

RORgt_Pathway NaiveT Naive CD4+ T Cell RORgt RORγt Expression NaiveT->RORgt Th17 Th17 Differentiation RORgt->Th17 InverseAgonist Analogue C (2-Carboxylate) Block Helix 12 Displacement (Inactive Conformation) InverseAgonist->Block IL17 IL-17A Production Th17->IL17 Autoimmune Autoimmune Inflammation IL17->Autoimmune Block->RORgt Inhibits Transcription

RORγt Inverse Agonism and IL-17A Suppression by THN-Carboxylate Analogues.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. If the internal controls fail to meet the specified benchmarks, the assay run must be rejected.

Protocol 1: In Vitro PARP-1 Trapping Assay (Chemiluminescent)

Purpose: To quantify the ability of THN analogues to trap PARP-1 onto damaged DNA.

  • Plate Preparation: Coat 96-well microplates with 50 ng/well of sheared salmon sperm DNA (simulating SSBs/DSBs) overnight at 4°C. Wash 3x with PBS-T.

  • Enzyme-Inhibitor Incubation: Pre-incubate 0.5 U of recombinant human PARP-1 with serial dilutions of the THN analogues (0.1 nM to 10 μM) in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl₂) for 30 minutes at room temperature.

  • Reaction Initiation: Add 10 μM of biotinylated NAD+ to the wells. Incubate for 60 minutes. (Causality: Active PARP-1 will cleave NAD+ and covalently attach biotin-poly(ADP-ribose) to itself and the DNA).

  • Detection: Wash plates 5x. Add Streptavidin-HRP (1:5000) for 30 minutes. Wash thoroughly and add ECL chemiluminescent substrate. Read luminescence.

  • Self-Validation Check:

    • Positive Control Benchmark: Olaparib must yield an IC₅₀ < 10 nM.

    • Negative Control Benchmark: Wells lacking sheared DNA must show <5% of the max chemiluminescence. If background is higher, DNA shearing/washing was insufficient.

Protocol 2: RORγt Reporter Gene Assay (Cell-Based)

Purpose: To measure the inverse agonist activity of THN analogues on RORγt transcriptional activity.

  • Cell Seeding: Seed HEK293 cells at 2x10⁴ cells/well in a 96-well plate in DMEM + 10% FBS. Incubate for 24 hours.

  • Transfection: Co-transfect cells with a pGAL4-RORγt-LBD expression vector and a pUAS-Luciferase reporter plasmid using Lipofectamine 3000. Incubate for 16 hours. (Causality: The GAL4 DNA-binding domain fused to the RORγt LBD ensures that luciferase expression is strictly dependent on RORγt LBD conformation, isolating it from endogenous receptors).

  • Compound Treatment: Replace media with assay media (containing 1% charcoal-stripped FBS to remove endogenous steroid ligands). Add THN analogues (1 nM to 10 μM). Incubate for 24 hours.

  • Readout: Lyse cells and add Firefly Luciferase substrate. Measure relative light units (RLU).

  • Self-Validation Check:

    • Reference Benchmark: SR2211 (a known RORγt inverse agonist) must reduce baseline luciferase activity by ≥70% with an IC₅₀ ~300 nM[6]. If baseline RLU is not suppressed by SR2211, the LBD construct is misfolded or constitutively active independent of ligand binding.

Conclusion

The 5,6,7,8-Tetrahydro-1,5-naphthyridine core is not a monolithic therapeutic entity; its efficacy is highly dependent on C2 functionalization. For oncology applications targeting the DNA-repair machinery, the 2-carboxamide analogue provides the necessary bidentate hydrogen bonding for sub-10 nM PARP-1 inhibition. Conversely, for autoimmune applications targeting nuclear receptors, the 2-carboxylate analogue provides the steric bulk required to force RORγt into an inactive conformation, halting Th17 differentiation.

References

  • BLD Pharm. (n.d.). 1219022-67-9 | 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile. bldpharm.com.
  • Takeda Pharmaceutical Company Limited. (2018). WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity. Google Patents.
  • China Pharmaceutical Research and Development Center Co., Ltd. (2024). WO2024067694A1 - Nitrogen-containing heterocyclic compound and pharmaceutical use thereof. Google Patents.
  • Google Patents. (2024). JP2024516024A - Anti-cancer nuclear hormone receptor targeting compounds. Google Patents.
  • MedChemExpress. (n.d.). RORγT Modulators & Inhibitors. medchemexpress.com.
  • DC Chemicals. (n.d.). ROR Modulators. dcchemicals.com.

Sources

Validation

reproducibility of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile synthesis protocols

Reproducibility and Comparative Efficacy in the Synthesis of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile: A Comprehensive Guide for Process Chemists Introduction & Biological Context The 1,5-naphthyridine scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Comparative Efficacy in the Synthesis of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile: A Comprehensive Guide for Process Chemists

Introduction & Biological Context

The 1,5-naphthyridine scaffold, particularly its partially saturated tetrahydro derivatives, represents a highly privileged pharmacophore in modern drug discovery. Recent breakthroughs have highlighted its utility in developing first-in-class dual diacylglycerol kinase (DGK) α/ζ inhibitors, such as the clinical-stage candidate BMS-986408, which unleashes PD-1 checkpoint and CAR T-cell immunotherapies[1][2]. Furthermore, N-alkylated tetrahydro-1,5-naphthyridines are known to be potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5)[3].

Within this chemical space, 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile serves as a critical advanced intermediate. The presence of the electron-withdrawing nitrile group at the C2 position allows for subsequent functionalization, while the secondary amine in the saturated ring provides a handle for N-alkylation[3]. However, synthesizing this specific regiocenter with high reproducibility poses a significant challenge: chemists must balance the introduction of the labile nitrile group with the chemoselective reduction of only one of the two fused pyridine rings.

Retrosynthetic Strategies & Mechanistic Rationale

To achieve the target molecule, two primary retrosynthetic pathways are typically evaluated:

  • Pathway A (Late-Stage Reduction): Involves the N-oxidation of 1,5-naphthyridine, followed by regioselective Reissert-Henze-type cyanation to yield 1,5-naphthyridine-2-carbonitrile, and finally, chemoselective hydrogenation of the unsubstituted ring.

  • Pathway B (De Novo Cycloaddition): Utilizes a Povarov-type inverse-electron-demand aza-Diels-Alder reaction starting from a pre-functionalized 6-cyano-3-aminopyridine[4].

Retrosynthesis Target 5,6,7,8-Tetrahydro-1,5- naphthyridine-2-carbonitrile PathA Pathway A: Chemoselective Reduction Target->PathA H2, Catalyst PathB Pathway B: Aza-Diels-Alder Cycloaddition Target->PathB Lewis Acid IntA1 1,5-Naphthyridine- 2-carbonitrile PathA->IntA1 IntB1 6-Cyano-3-aminopyridine + Aldehyde + Alkene PathB->IntB1 IntA2 1,5-Naphthyridine 1-oxide IntA1->IntA2 TMSCN, Base

Retrosynthetic strategies for 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile.

Causality in Pathway Selection: Pathway A is often preferred for scale-up. The electron-withdrawing nature of the newly introduced C2-nitrile group significantly deactivates the N1-containing pyridine ring toward electrophilic hydrogenation. Consequently, catalytic reduction (e.g., using PtO2 or Pd/C) is thermodynamically directed toward the more electron-rich N5-containing ring, yielding the 5,6,7,8-tetrahydro product with high regioselectivity. Conversely, Pathway B requires highly specific activated alkenes and often suffers from poor endo/exo selectivity, requiring extensive chromatographic purification[4].

Comparative Experimental Protocols

Protocol A: Metal-Free Cyanation and Chemoselective Hydrogenation (Recommended)

This protocol leverages a recently developed metal-free cyanation of N-oxides, which avoids transition-metal contamination—a critical requirement for downstream pharmaceutical applications[5].

Step 1: Cyanation of 1,5-Naphthyridine 1-oxide

  • Methodology: To a solution of 1,5-naphthyridine 1-oxide (1.0 equiv, 0.25 M) in dry 1,2-dichloroethane (DCE), add trimethylsilyl cyanide (TMSCN, 3.0 equiv) and N,N′-tetramethylguanidine (TMG, 2.0 equiv). Stir at room temperature for 12 hours. Add an additional portion of TMSCN (3.0 equiv) and stir for another 36 hours. Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over Na2SO4, and concentrate. Purify via flash chromatography (Petroleum Ether/Ethyl Acetate)[5].

  • Causality & Self-Validation: The reaction proceeds via a pentacoordinated silicon complex intermediate. The oxygen anion of the N-oxide attacks the organosilane, enhancing the nucleophilicity of the cyano group, which then attacks the C2-position via a favorable five-membered-ring transition state[5].

  • Self-Validating System: Monitor the reaction via TLC (Rf ≈ 0.29 in PE:EA = 5:1) and LC-MS. The disappearance of the N-oxide mass (M+H 147) and the appearance of the cyano product (M+H 156) confirms the addition-elimination sequence[5].

Step 2: Chemoselective Hydrogenation

  • Methodology: Dissolve 1,5-naphthyridine-2-carbonitrile in ethanol/acetic acid (10:1 v/v). Add catalytic PtO2 (10 mol%). Purge the vessel with N2, then H2. Stir under a balloon of H2 (1 atm) at room temperature for 4-6 hours. Filter through a pad of Celite to remove the catalyst, concentrate under reduced pressure, and neutralize with saturated NaHCO3. Extract with ethyl acetate to afford 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile.

  • Causality & Self-Validation: Acetic acid protonates the basic N5 nitrogen, activating the unsubstituted ring toward hydrogenation while the nitrile group protects the N1 ring.

  • Self-Validating System: Over-reduction of the nitrile to a primary amine is a primary failure mode. Stop the reaction strictly when 2 equivalents of H2 are consumed. 1H NMR should show the loss of aromatic protons on the N5 ring and the appearance of aliphatic multiplets between δ 1.8–3.5 ppm, while the nitrile IR stretch (~2230 cm⁻¹) must remain intact.

Protocol B: Povarov-Type Aza-Diels-Alder Cycloaddition
  • Methodology: Generate the aldimine in situ by reacting 6-cyano-3-aminopyridine with an aldehyde in the presence of an electron-rich alkene (e.g., a vinyl ether). Add a Lewis acid catalyst (e.g., BF3·Et2O, 2.0 equiv) in refluxing chloroform. After 12 hours, quench with water, extract, and purify[4].

  • Causality & Self-Validation: The Lewis acid coordinates to the imine nitrogen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the diene system, thereby facilitating an inverse-electron-demand [4+2] cycloaddition[4]. However, this method often yields a mixture of diastereomers.

  • Self-Validating System: 2D NOESY NMR is required to confirm the relative stereochemistry (endo vs. exo) of the resulting saturated ring substituents.

Quantitative Data Comparison

To objectively guide process chemists, the following table summarizes the performance metrics of both protocols based on literature benchmarks and standard process chemistry heuristics.

MetricProtocol A (Cyanation + Reduction)Protocol B (Aza-Diels-Alder)
Overall Yield 65 - 75% (over 2 steps)30 - 50% (highly substrate dependent)
Regioselectivity Excellent (>95% for C2 cyanation)N/A (De novo synthesis dictates regiochemistry)
Chemoselectivity High (requires strict H2 uptake monitoring)Moderate (prone to side-reactions / polymerization)
Scalability High (Gram to Kilogram scale feasible)Low to Moderate (Exothermic Lewis acid addition)
E-factor (Waste) Moderate (Solvent intensive during extraction)High (Requires extensive chromatography for isomers)
Reproducibility Index High (Robust, well-understood kinetics)Low (Sensitive to moisture and alkene electronics)

Downstream Application: N-Alkylation Workflow

Once synthesized, the secondary amine at the N5 position of 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile is primed for functionalization. N-alkylation is a fundamental strategy to introduce diverse substituents, modulating the physicochemical properties for targets like DGKα/ζ[1][3].

Workflow Scaffold Tetrahydro-1,5-naphthyridine Scaffold Alkylation N-Alkylation (Alkyl Halide / Cs2CO3) Scaffold->Alkylation Intermediate N-Alkylated Intermediate Alkylation->Intermediate Coupling Cross-Coupling / Functionalization Intermediate->Coupling API DGKα/ζ Inhibitor (e.g., BMS-986408) Coupling->API

Downstream N-alkylation workflow for synthesizing DGKα/ζ inhibitors.

Standard N-Alkylation Protocol: To a solution of the tetrahydro-1,5-naphthyridine derivative (1.0 mmol) in anhydrous DMF (5 mL), add Cs2CO3 (1.2 mmol). Stir at room temperature for 30 minutes to deprotonate the secondary amine. Add the desired alkyl halide (1.1 mmol) and heat to 60 °C for 3-5 hours in a sealed tube[3]. The nucleophilicity of the N5 nitrogen ensures rapid conversion, though it is slightly attenuated by the distant electron-withdrawing C2-nitrile group.

References

  • Design, Synthesis, and T Cell Checkpoint Combination Potential Of First-In-Class DGKα/ζ Inhibitor BMS-986408 ACS Publications URL
  • National Institutes of Health (PMC)
  • Application Notes and Protocols for N-alkylation of Tetrahydro-1,5-naphthyridines Benchchem URL
  • National Institutes of Health (PMC)

Sources

Safety & Regulatory Compliance

Safety

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous safety and environmental standards. 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS: 1219022...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with maintaining rigorous safety and environmental standards. 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS: 1219022-67-9) is a valuable bicyclic nitrogenous building block frequently utilized in drug discovery and medicinal chemistry. However, its handling and disposal require precise, self-validating protocols to mitigate exposure risks and prevent environmental contamination.

Below is the comprehensive, field-proven guide for the operational handling and proper disposal of this compound.

Hazard Profile & Mechanistic Causality

Before initiating any disposal protocol, it is critical to understand the compound's hazard profile. The physical and chemical properties of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile dictate the necessary safety countermeasures [1]. The presence of the carbonitrile group and the basic naphthyridine nitrogen necessitates specific precautions against systemic toxicity and local irritation [2].

Table 1: Quantitative Hazard Summary and Operational Implications

GHS ClassificationHazard Statement CodesMechanistic CausalityRequired Operational Control
Acute Toxicity (Category 4) H302 + H312 + H332Compound can be absorbed via oral, dermal, and inhalation routes, interfering with cellular metabolism.Mandatory use of a certified chemical fume hood; impermeable nitrile gloves (double-gloving recommended).
Skin/Eye Irritation (Category 2/2A) H315, H319The basicity of the secondary amine in the tetrahydro ring disrupts lipid bilayers, causing local inflammation.Wrap-around safety goggles; immediate access to an eyewash station.
STOT SE (Category 3) H336Systemic absorption may lead to central nervous system (CNS) depression or dizziness.Continuous directional airflow; never handle on an open benchtop.

Operational Waste Segregation Logic

The fundamental principle of chemical disposal is segregation based on chemical compatibility . 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile is a nitrogen-containing organic compound. Mixing it with incompatible waste streams (such as strong oxidizers or concentrated acids) can lead to uncontrolled exothermic reactions or the release of toxic hydrogen cyanide (HCN) gas due to the carbonitrile moiety.

G A Experimental Use (Fume Hood) B Waste Segregation (Nitrogenous Organics) A->B C Containment & Labeling (HDPE, GHS07) B->C D Temporary Storage (Secondary Containment) C->D E Professional Disposal (High-Temp Incineration) D->E

Workflow for handling and disposal of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must be verifiable. Do not deviate from this sequence.

Phase 1: Containment and Segregation
  • Select the Appropriate Receptacle: Utilize a chemically compatible, sealable container. High-Density Polyethylene (HDPE) is preferred, as it resists degradation from residual organic solvents (e.g., DCM, EtOAc) that may be mixed with the compound during experimental workflows.

  • Verify Compatibility: Ensure the waste container only contains compatible organic waste (halogenated or non-halogenated, depending on your solvent system). Crucial: Verify that no strong acids or oxidizers have been introduced to this specific container to prevent the liberation of toxic gases.

  • Transfer the Waste: Using a dedicated funnel within the fume hood, carefully transfer any solid residues, contaminated filter papers, or solvent mixtures containing the compound into the waste receptacle.

Phase 2: Labeling and Storage
  • Apply GHS-Compliant Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state:

    • "Hazardous Waste - Toxic/Irritant"

    • Chemical Name: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (and any associated solvents)

    • CAS Number: 1219022-67-9

    • Hazard Pictogram: GHS07 (Exclamation Mark) [2].

  • Secure Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA). The container must sit within a secondary containment tray to capture any potential leaks, and the area must be cool, dry, and well-ventilated.

Phase 3: Final Destruction
  • Coordinate with a Licensed Contractor: Do not, under any circumstances, discharge this compound into the municipal sewer system or dispose of it in standard municipal trash.

  • High-Temperature Incineration: Transfer the waste to a licensed hazardous waste management facility. The scientifically validated method for destroying stable bicyclic nitrogenous compounds is high-temperature incineration (typically >1000°C).

    • Causality: Low-temperature disposal can result in environmental persistence. High-temperature incineration ensures the complete cleavage of the naphthyridine ring and the carbonitrile group, converting the compound entirely into CO2​ , H2​O , and NOx​ . The disposal facility will utilize specialized scrubbers to neutralize the resulting nitrogen oxides before atmospheric release.

Emergency Spill Protocol

If a spill occurs during the handling or disposal process, the self-validating response is as follows:

  • Evacuate and Ventilate: Step back from the spill, ensure the fume hood sash is at the appropriate operating height, and allow the ventilation system to clear any immediate aerosolized particulates.

  • Don Appropriate PPE: Ensure you are wearing fresh nitrile gloves, a lab coat, and safety goggles.

  • Containment: For solid spills, gently sweep the material using a dedicated anti-static brush and dustpan to prevent aerosolization. For liquid solutions, apply an inert absorbent material (e.g., vermiculite or sand).

  • Decontamination: Wash the spill area with a suitable organic solvent (like ethanol or isopropanol) followed by soap and water.

  • Disposal of Spill Materials: Treat all absorbent materials, brushes, and contaminated PPE as hazardous waste and dispose of them following the protocol outlined in Section 3.

References

  • NextSDS. "5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile — Chemical Substance Information and Hazard Classifications". NextSDS Regulatory Database. URL:[Link]

Handling

Comprehensive Safety &amp; Handling Guide: 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile

As researchers and drug development professionals, handling novel bicyclic nitrogen-containing heterocycles requires moving beyond generic safety data sheets. 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS: 121...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, handling novel bicyclic nitrogen-containing heterocycles requires moving beyond generic safety data sheets. 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile (CAS: 1219022-67-9)[1] is a highly valuable building block in medicinal chemistry, but its structural properties dictate rigorous, specialized handling protocols.

This guide synthesizes technical accuracy with field-proven operational insights to provide a self-validating framework for your laboratory safety.

Hazard Profile & Mechanistic Causality

To effectively protect yourself, you must understand why a chemical is hazardous. 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile carries specific Globally Harmonized System (GHS) classifications[2] that dictate our choice of Personal Protective Equipment (PPE):

  • Acute Toxicity 4 (Oral, Dermal, Inhalation - H302, H312, H332): The lipophilic nature of the tetrahydro-naphthyridine core, combined with the cyano group (-C≡N), facilitates rapid systemic absorption across dermal and mucosal barriers ()[2]. This necessitates strict, multi-layered barrier protection.

  • Skin Irritation 2 & Eye Irritation 2A (H315, H319): The basic secondary amine in the naphthyridine ring system can abstract protons, leading to localized pH changes that disrupt the lipid bilayer of the stratum corneum and corneal epithelium[2]. High-coverage eye protection is non-negotiable.

  • STOT SE 3 (H336): Volatilization or aerosolization of this compound can lead to central nervous system (CNS) depression and respiratory irritation[2]. Handling must be strictly confined to active engineering controls.

Essential PPE Matrix

The following table summarizes the quantitative data and specifications for the required PPE. Do not substitute materials without verifying permeation data.

PPE CategorySpecification & StandardJustification & Quantitative Metric
Hand Protection Heavy-duty Nitrile (11–13 mil) OR Double-gloved standard Nitrile (4–8 mil)Tetrahydro-derivatives and organic solvents exhibit accelerated permeation. Standard 4-mil nitrile may experience breakthrough in <10 minutes ()[3]. 11–13 mil thickness extends breakthrough time to ~60–240 minutes depending on the carrier solvent ()[4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against Eye Irrit. 2A hazards (H319). Standard safety glasses lack orbital seals and are insufficient against aerosolization or splash risks[2].
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents dermal absorption (H312). Synthetic fabrics (e.g., polyester) can melt into the skin if the compound is dissolved in a flammable carrier solvent.
Respiratory / Engineering Chemical Fume Hood (Face velocity: 80–120 fpm)Primary defense against STOT SE 3 (H336) inhalation risks[2]. If a hood is unavailable, a NIOSH-approved half-mask respirator with P100/Organic Vapor cartridges is required.

Self-Validating Safety Systems

A protocol is only as strong as its verification mechanism. Implement these self-validating checks before and during handling:

  • The Glove Inflation Test: Before donning, trap air inside your nitrile gloves and roll the cuff tightly. Apply light pressure to check for micro-punctures or pressure leaks. Discard if any deflation occurs.

  • The Kimwipe Flow Verification: Do not rely solely on the fume hood's digital monitor. Tape a small strip of tissue paper (e.g., a Kimwipe) to the bottom edge of the sash. A steady, inward pull visually validates that the face velocity is actively capturing vapors.

  • Visual Swelling Inspection: Tetrahydro-derivatives can cause nitrile to swell upon prolonged contact ()[5]. If you observe any discoloration, wrinkling, or physical swelling of your gloves during the experiment, doff them immediately—permeation has begun.

Operational Workflows

Phase 1: Pre-Operation & Donning
  • Verify Engineering Controls: Confirm the fume hood is operational (>100 fpm) using the Kimwipe validation method. Clear the workspace of unnecessary clutter to minimize cross-contamination.

  • Don Body Protection: Put on your lab coat, ensuring it is buttoned to the top collar. Verify you are wearing closed-toe shoes and long pants.

  • Don Eye Protection: Secure chemical splash goggles, ensuring a tight seal around the eyes.

  • Don Hand Protection: Put on the inner layer of standard nitrile gloves (4 mil). Follow with the outer layer of heavy-duty nitrile gloves (11–13 mil)[4]. Pull the cuffs of the outer gloves over the sleeves of your lab coat to eliminate exposed skin at the wrists.

Phase 2: Handling & Manipulation
  • Positioning: Keep the chemical container and all weighing apparatus at least 6 inches inside the fume hood sash to ensure you are working within the optimal capture zone.

  • Manipulation: Use anti-static spatulas when weighing the solid compound to prevent electrostatic repulsion and aerosolization of toxic particulates.

  • Solvent Awareness: If dissolving 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile in organic solvents (e.g., DMSO, DCM), treat the solution with elevated caution. Solvents act as carriers, drastically increasing the dermal penetration rate of the solute[3].

Phase 3: Spill Response & Disposal Plan
  • Isolate & Contain: If a spill occurs, immediately lower the fume hood sash to contain vapors. Do not attempt to wipe up concentrated spills with standard paper towels.

  • Neutralize/Absorb: Cover the spill completely with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand).

  • Collect: Using a non-sparking scoop, carefully transfer the saturated absorbent into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water, as the compound is a known skin irritant (H315)[2].

  • Disposal: Segregate this waste from strong acids and oxidizers. Label the container clearly as "Toxic/Irritant Chemical Waste - Contains Naphthyridine/Carbonitrile derivatives" and store in secondary containment until EHS collection.

Workflow Visualization

G Start Pre-Operation Validation Hood Verify Fume Hood (>100 fpm Flow) Start->Hood PPE Don PPE (Double Nitrile, Goggles) Hood->PPE Handle Handle Chemical (CAS: 1219022-67-9) PPE->Handle Spill Spill Detected? Handle->Spill Clean Execute Spill Protocol (Inert Absorbent) Spill->Clean Yes Doff Doff PPE & Dispose (Hazardous Waste) Spill->Doff No Clean->Doff End Decontaminate & Log Doff->End

Fig 1: Self-validating workflow for handling 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile.

References

  • NextSDS. "5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile — Chemical Substance Information." NextSDS Database. [Link]

  • Taylor & Francis / CDC Stacks. "Permeation of a firearm cleaning solvent through disposable nitrile gloves." Journal of Occupational and Environmental Hygiene.[Link]

  • Agilent Technologies. "Safety Data Sheet - Agilent." Agilent Documentation. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile
Reactant of Route 2
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5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile
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